YM-341619
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21F3N6O2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30) |
InChI Key |
IUUUCMFTTBSFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4=C(C=CC(=C4F)F)F)C(=O)N |
Synonyms |
2-((4-morpholin-4-ylphenyl)amino)-4-((2,3,6-trifluorobenzyl)amino)pyrimidine-5-carboxamide YM 341619 YM-341619 YM341619 |
Origin of Product |
United States |
Foundational & Exploratory
YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-341619, also known as AS1617612, is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting the STAT6 signaling pathway, this compound effectively suppresses the differentiation of T helper 2 (Th2) cells, which are central to the pathophysiology of various allergic diseases. This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Function and Mechanism of Action
This compound functions as a highly potent inhibitor of STAT6, a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling cascades. These cytokines are critical for the development of Th2 immune responses, which are implicated in allergic conditions such as asthma, atopic dermatitis, and allergic rhinitis.[1][2]
The primary mechanism of action of this compound involves the inhibition of IL-4-induced STAT6 activation.[1] This blockade prevents the downstream events that lead to the differentiation of naive CD4+ T cells into Th2 cells.[2] Specifically, this compound has been shown to decrease the production of IL-4 and the expression of GATA-3, a master transcription factor for Th2 differentiation, in T cells.[2][3][4] Notably, this compound does not affect Th1 cell differentiation, as evidenced by its lack of impact on the production of Interferon-gamma (IFN-γ) or the expression of the Th1 transcription factor, T-bet.[2][3][4] This selectivity highlights its targeted therapeutic potential in Th2-dominant diseases.
Quantitative Efficacy and Pharmacokinetics
The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System |
| STAT6 Activation IC50 | 0.70 nM | Not specified |
| Th2 Differentiation IC50 | 0.28 nM | Mouse Spleen T Cells (IL-4 induced) |
| STAT6 Luciferase Gene Activity IC50 | 1.5 nM | FW4 Cells (IL-4 induced) |
Table 2: In Vivo Efficacy of this compound
| Model | Dosage | Effect |
| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg (p.o.) | Dose-dependent suppression of IgE levels (ED50 = 0.026 mg/kg) |
| Ovalbumin-sensitized mice | 0.3 mg/kg (p.o.) | 71% inhibition of antigen-induced eosinophil infiltration to the lung |
| DNP-Ascaris-sensitized rats | Not specified | Dose-dependent decrease in IL-4 and IL-13 production (both by 57%) |
| Ovalbumin-sensitized rats | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression of eosinophil accumulation in the lung |
| Ovalbumin-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression of airway hyperresponsiveness |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose | AUC (0-24h) (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (mL/kg) | Bioavailability (%) |
| Mice | 1 mg/kg (i.v.) | 462 | 80 | 0.5 | 1.0 | 3177 | 15 |
| Dogs | 0.5 mg/kg (i.v.) | 146 | 29 | 1.2 | 0.7 | 3334 | 29 |
| Monkeys | 1 mg/kg (i.v.) | 517 | 16 | 1.7 | 0.7 | 1975 | 8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Th2 Differentiation Assay
-
Objective: To determine the effect of this compound on the differentiation of naive T cells into Th2 cells.
-
Cell Type: Mouse spleen T cells.
-
Methodology:
-
Isolate spleen T cells from mice.
-
Culture the T cells with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce Th2 differentiation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1-10 nM) for 30 minutes before the addition of IL-4.[3][4]
-
After a specified incubation period (e.g., 16 hours), harvest the cells.[4]
-
Analyze the expression of Th2-specific markers, such as IL-4 and GATA-3 mRNA, using RT-PCR.[3][4]
-
-
Outcome Measurement: The concentration-dependent decrease in IL-4 and GATA-3 mRNA expression indicates the inhibitory effect of this compound on Th2 differentiation.[3][4]
STAT6 Luciferase Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on STAT6-mediated gene transcription.
-
Cell Line: FW4 cells.
-
Methodology:
-
Transfect FW4 cells with a luciferase reporter construct containing STAT6 binding elements in its promoter.
-
Pre-treat the transfected cells with this compound at various concentrations (e.g., 0.1-100 nM) for 30 minutes.[3][4]
-
Stimulate the cells with IL-4 to activate the STAT6 signaling pathway.
-
After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
-
Outcome Measurement: A decrease in luciferase activity in the presence of this compound demonstrates its inhibitory effect on STAT6-dependent gene expression.[3][4]
Visualizing Molecular Pathways and Workflows
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action within the IL-4/STAT6 signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound in the IL-4/STAT6 signaling pathway.
Caption: Workflow for assessing the in vitro effect of this compound on Th2 differentiation.
Conclusion
This compound is a promising preclinical candidate for the treatment of allergic diseases.[1][3][4] Its high potency and selectivity for STAT6, coupled with its oral bioavailability, make it an attractive molecule for further development. The comprehensive data presented in this guide underscore its potential to modulate the Th2 immune response, offering a targeted therapeutic strategy for conditions driven by aberrant IL-4 and IL-13 signaling. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
The Pharmacokinetics and Bioavailability of YM-341619: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile and bioavailability of YM-341619, a potent and orally bioavailable inhibitor of the signal transducer and activator of transcription 6 (STAT-6). This compound has been investigated for its potential therapeutic application in allergic diseases, such as asthma, due to its targeted inhibition of the Th2 immune response.[1] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.
Core Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in several preclinical species. A summary of the key parameters following a single intravenous administration is presented below.
Table 1: Intravenous Pharmacokinetic Parameters of this compound [1]
| Parameter | Mouse (1 mg/kg) | Dog (0.5 mg/kg) | Monkey (1 mg/kg) |
| AUC(0-24) (ng·h/mL) | 462 | 146 | 517 |
| Cmax (ng/mL) | 80 | 29 | 16 |
| Tmax (h) | 0.5 | 1.2 | 1.7 |
| t1/2 (h) | 1.0 | 0.7 | 0.7 |
| Vd (mL/kg) | 3177 | 3334 | 1975 |
Table 2: Oral Bioavailability of this compound [1]
| Species | Bioavailability (%) |
| Mouse | 15 |
| Dog | 29 |
| Monkey | 8 |
Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice, dogs, and monkeys.
Methodology:
-
Animal Models: The studies utilized mice, dogs, and monkeys. Specific strains, ages, and sexes of the animals were not detailed in the available literature.
-
Drug Administration:
-
Intravenous (IV): this compound was administered as a single intravenous dose of 1 mg/kg to mice and monkeys, and 0.5 mg/kg to dogs.[1] The formulation of the intravenous solution was not specified.
-
Oral (PO): For bioavailability assessment, an oral formulation of this compound was administered. The exact oral dosage and formulation were not specified in the available abstract.
-
-
Sample Collection: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of the compound. The specific time points for collection were not detailed.
-
Analytical Method: While not explicitly stated for this compound, the quantification of small molecule inhibitors in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This would involve protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), half-life (t1/2), and Volume of Distribution (Vd). Bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for the preclinical pharmacokinetic evaluation of this compound.
Caption: Preclinical Pharmacokinetic Workflow for this compound.
This compound Mechanism of Action: STAT-6 Signaling Pathway
This compound functions by inhibiting the STAT-6 signaling pathway, which is crucial for the differentiation of T-helper 2 (Th2) cells, key mediators of the allergic inflammatory response. The diagram below outlines this pathway.
Caption: this compound Inhibition of the STAT-6 Signaling Pathway.
References
YM-341619: A Potent and Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases
An In-depth Technical Guide on the IC50, Potency, and Mechanism of Action of YM-341619
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound (also known as AS1617612), a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). This document details the compound's inhibitory potency (IC50 values), its mechanism of action in the context of Th2 cell differentiation, and the experimental methodologies used for its characterization.
Data Presentation
The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay System | Target/Effect Measured |
| IC50 | 0.70 nM | Cell-free | STAT6 Activation |
| IC50 | 0.28 nM | Mouse Spleen T Cells | IL-4-induced Th2 Differentiation |
| IC50 | 1.5 nM | FW4 Cells | IL-4-induced STAT6 Luciferase Gene Activity |
| ED50 | 0.026 mg/kg | DNP-Ascaris-sensitized rats (oral admin.) | Suppression of IgE Production |
Core Mechanism of Action: Inhibition of the IL-4/STAT6 Signaling Pathway
This compound exerts its therapeutic effects by selectively targeting the STAT6 signaling pathway, a critical cascade in the development of T helper 2 (Th2) cell-mediated allergic responses.[1] Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are key cytokines that promote the differentiation of naive T cells into Th2 cells. This process is initiated by the binding of these cytokines to their receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate STAT6, which subsequently dimerizes and translocates to the nucleus. In the nucleus, phosphorylated STAT6 acts as a transcription factor, inducing the expression of key Th2-associated genes, most notably GATA-3. GATA-3 is the master regulator of Th2 differentiation and is responsible for the production of Th2 effector cytokines such as IL-4, IL-5, and IL-13, which drive the pathophysiology of allergic diseases like asthma.[1] this compound potently inhibits the phosphorylation and subsequent activation of STAT6, thereby blocking the entire downstream cascade that leads to Th2 differentiation and the production of allergic mediators.[1][2]
Mandatory Visualization
Signaling Pathway Diagram
Caption: IL-4/STAT6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound, primarily based on the work of Ohga et al. (2008).[2]
STAT6-Dependent Reporter Gene Assay
This assay was performed to determine the direct inhibitory effect of this compound on IL-4-induced STAT6-dependent gene transcription.
-
Cell Line: FW4 cells, a murine pro-B cell line, were used. These cells were stably co-transfected with a plasmid containing a STAT6-responsive promoter driving the expression of the firefly luciferase reporter gene and a plasmid constitutively expressing human STAT6.
-
Culture Conditions: FW4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 µM 2-mercaptoethanol, and 1 mg/ml G418.
-
Assay Procedure:
-
FW4 cells were seeded into 96-well plates at an appropriate density.
-
The cells were pre-treated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.[3]
-
Following pre-treatment, the cells were stimulated with 10 ng/mL of murine IL-4 to induce STAT6 activation.
-
The plates were incubated for 6 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, the cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis: The IC50 value was calculated as the concentration of this compound that resulted in a 50% inhibition of the IL-4-induced luciferase activity compared to the vehicle-treated control.
In Vitro Th2 Cell Differentiation Assay
This assay was conducted to evaluate the effect of this compound on the differentiation of naive T cells into Th2 effector cells.
-
Cell Source: Spleens were harvested from female BALB/c mice.
-
T Cell Isolation: Single-cell suspensions of splenocytes were prepared. T cells were then purified from this suspension using a nylon wool column.
-
Differentiation Protocol:
-
Purified T cells were cultured in RPMI-1640 medium supplemented with 10% FBS, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
The T cells were stimulated with plate-bound anti-CD3 antibody (5 µg/mL) and soluble anti-CD28 antibody (1 µg/mL) to mimic T cell receptor activation.
-
For Th2 differentiation, the culture medium was supplemented with 10 ng/mL of murine IL-4 and 10 µg/mL of anti-IFN-γ antibody.
-
For Th1 differentiation (control), the medium was supplemented with 1 ng/mL of murine IL-12 and 10 µg/mL of anti-IL-4 antibody.
-
This compound was added to the cultures at various concentrations at the initiation of the differentiation process.
-
The cells were incubated for 4 days at 37°C in a 5% CO2 atmosphere.
-
-
Analysis of Differentiation:
-
Cytokine Production: After the 4-day differentiation period, the cells were washed and restimulated with plate-bound anti-CD3 antibody for 24 hours. The concentrations of IL-4 (for Th2) and IFN-γ (for Th1) in the culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).
-
Transcription Factor mRNA Expression: Total RNA was extracted from the differentiated T cells after 16 hours of culture with IL-4. The expression levels of GATA-3 (Th2 master regulator) and T-bet (Th1 master regulator) mRNA were quantified by reverse transcription-polymerase chain reaction (RT-PCR).[3]
-
-
Data Analysis: The IC50 value for the inhibition of Th2 differentiation was determined as the concentration of this compound that caused a 50% reduction in IL-4 production.
Experimental Workflow Diagram
Caption: Workflow for In Vitro Th2 Differentiation Assay.
References
The Role of YM-341619 in the Regulation of Immunoglobulin E (IgE) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immunoglobulin E (IgE) is a central mediator of type I hypersensitivity reactions and plays a critical role in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. The production of IgE is tightly regulated by a complex network of cytokines and signaling pathways, with the Interleukin-4 (IL-4)/Signal Transducer and Activator of Transcription 6 (STAT6) axis being a pivotal component. YM-341619 has emerged as a potent and selective inhibitor of STAT6, demonstrating significant potential in the preclinical setting for the downregulation of IgE levels and the amelioration of allergic responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on IgE and related biomarkers, and detailed protocols of key preclinical studies.
Introduction to IgE Regulation and the Role of STAT6
The synthesis of IgE by B lymphocytes is a hallmark of the T helper 2 (Th2) type immune response. This process is initiated by the cytokine IL-4 and the closely related IL-13, which are primarily produced by activated Th2 cells, mast cells, and basophils. The binding of IL-4 or IL-13 to their respective receptors on the surface of B cells activates the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate a specific tyrosine residue on the intracellular domain of the IL-4 receptor alpha chain. This phosphorylated site serves as a docking site for the STAT6 protein. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoter regions of target genes.
One of the most critical downstream effects of STAT6 activation in B cells is the induction of class switch recombination to the ε-isotype, a crucial step for the production of IgE. In T helper cells, the IL-4/STAT6 pathway is instrumental in driving the differentiation of naive CD4+ T cells into the Th2 lineage by upregulating the master Th2 transcription factor, GATA3.[1] These Th2 cells, in turn, produce more IL-4, IL-5, and IL-13, creating a positive feedback loop that perpetuates the allergic inflammatory cascade. Given its central role in mediating the effects of IL-4 and IL-13, STAT6 represents a key therapeutic target for the inhibition of IgE production and the treatment of allergic diseases.[2]
This compound: A Potent STAT6 Inhibitor
This compound, also known as AS-1617612, is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of STAT6 activation.[3][4] By targeting STAT6, this compound effectively disrupts the downstream signaling cascade initiated by IL-4 and IL-13, thereby inhibiting Th2 cell differentiation and IgE production.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the activation of STAT6.[3] While the precise molecular interaction is not fully elucidated in the provided search results, its functional consequence is the suppression of IL-4-induced STAT6-dependent gene expression.[3] This leads to a reduction in the expression of GATA3, the master transcription factor for Th2 differentiation, and consequently, a decrease in the production of Th2 cytokines such as IL-4 and IL-13.[3][5] The inhibition of this pathway ultimately leads to a reduction in IgE synthesis by B cells.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting STAT6 activation, Th2 differentiation, and IgE production.
| Parameter | Value | Cell/System | Reference |
| IC50 (STAT6 Activation) | 0.70 nM | Not specified | [3][4] |
| IC50 (IL-4-induced STAT6 Luciferase Activity) | 1.5 nM | FW4 cells | [5] |
| IC50 (Th2 Differentiation) | 0.28 nM | Mouse spleen T cells | [3][4] |
Table 1: In Vitro Efficacy of this compound.
| Animal Model | Dosage (Oral) | Effect on Plasma IgE | ED50 for IgE Suppression | Reference |
| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg | Dose-dependent reduction | 0.026 mg/kg | [3][5] |
Table 2: In Vivo Efficacy of this compound on IgE Levels.
| Animal Model | Dosage (Oral) | Effect on IL-4 Production | Effect on IL-13 Production | Effect on IFN-γ Production | Reference |
| DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg | Tendency to decrease | Dose-dependent decrease (57%) | No effect | [5] |
Table 3: In Vivo Effect of this compound on Cytokine Production in Splenocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Th2 Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naive T cells into Th2 cells.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.
-
Cell Culture: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Th2 Skewing Conditions: Add IL-4 to the culture medium to promote differentiation towards the Th2 lineage.
-
This compound Treatment: Add varying concentrations of this compound to the cell cultures.
-
Incubation: Incubate the cells for a period sufficient to allow for differentiation (typically several days).
-
Analysis: Analyze the cell culture supernatants for the presence of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA. Analyze the cells for the expression of the Th2 master transcription factor GATA3 using intracellular flow cytometry or quantitative PCR.
DNP-Ascaris-Sensitized Rat Model of IgE Production
Objective: To evaluate the in vivo effect of this compound on allergen-induced IgE production.
Methodology:
-
Sensitization: Sensitize rats by injecting them with an emulsion of 2,4-dinitrophenylated ascaris extract (DNP-As) as the antigen and Bordetella pertussis as an adjuvant.[6]
-
This compound Administration: Administer this compound orally at various doses (e.g., 0.003-0.03 mg/kg) for a specified period during the sensitization phase.[3][5]
-
Blood Collection: Collect blood samples from the rats at designated time points after sensitization.
-
IgE Measurement: Measure the plasma levels of total IgE using an enzyme-linked immunosorbent assay (ELISA).
-
Cytokine Analysis: Isolate splenocytes from the sensitized rats and re-stimulate them in vitro with the antigen. Measure the production of cytokines (IL-4, IL-13, IFN-γ) in the culture supernatants by ELISA.
Ovalbumin-Sensitized Rat Model of Allergic Airway Inflammation
Objective: To assess the effect of this compound on allergen-induced airway inflammation, a key feature of asthma.
Methodology:
-
Sensitization: Sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on multiple days (e.g., day 0 and 7).[7]
-
Challenge: Challenge the sensitized rats by exposing them to aerosolized OVA for a defined period on multiple consecutive days (e.g., days 14-20).[7]
-
This compound Administration: Administer this compound orally at various doses prior to each OVA challenge.
-
Airway Hyperresponsiveness Measurement: Assess airway hyperresponsiveness by measuring changes in lung function parameters (e.g., airway resistance) in response to a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect cells and fluid from the airways.
-
Cell Analysis: Perform a differential cell count on the BAL fluid to quantify the number of eosinophils and other inflammatory cells.
-
Cytokine and IgE Analysis: Measure the levels of cytokines and IgE in the BAL fluid and/or serum using ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the DNP-Ascaris-sensitized rat model.
Conclusion
This compound is a potent and selective STAT6 inhibitor that effectively suppresses Th2 cell differentiation and reduces IgE production in preclinical models of allergy. Its mechanism of action, directly targeting a key node in the IL-4 and IL-13 signaling pathways, makes it a promising candidate for the development of novel therapeutics for IgE-mediated allergic diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of allergy and immunology. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into tangible benefits for patients with allergic conditions.
References
- 1. Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Transducer and Activator of Transcription Factor 6 (Stat6)-deficient Mice Are Protected from Antigen-induced Airway Hyperresponsiveness and Mucus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wistar strain rats as the model for IgE antibody experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AS1617612 (YM-341619): A Technical Whitepaper on its Core Function as a STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an in-depth technical overview of AS1617612, also known as YM-341619. It is crucial to note that while the initial query referenced this compound as a P-selectin antagonist, extensive research identifies AS1617612 (this compound) as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] This paper will focus on its established mechanism of action as a STAT6 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathway and experimental workflows. This compound is a pyrimidine-5-carboxamide derivative and shows promise in the research of allergic diseases, such as asthma, by targeting the Th2 immune response.[2][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AS1617612 (this compound).
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Notes |
| STAT6 Inhibition (IC50) | 0.70 nM | Not specified | Potent inhibition of STAT6 activation.[1][2] |
| Th2 Differentiation Inhibition (IC50) | 0.28 nM | Mouse spleen T cells | Induced by IL-4 stimulation.[1][2] |
| STAT6 Luciferase Gene Activity Inhibition (IC50) | 1.5 nM | FW4 cells | Inhibition of IL-4-induced STAT6 reporter gene activity.[1][5] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species | Model/Notes |
| IgE Production Suppression (ED50) | 0.026 mg/kg | Rat | DNP-Ascaris-sensitized rats; oral administration.[1][5] |
| Antigen-Induced Eosinophil Infiltration Inhibition | -71% | Mouse | 0.3 mg/kg oral administration.[2] |
| Cmax | 80 ng/mL | Mouse | 1 mg/kg intravenous injection.[5] |
| 29 ng/mL | Dog | 0.5 mg/kg intravenous injection.[2] | |
| 16 ng/mL | Monkey | 1 mg/kg intravenous injection.[2] | |
| Tmax | 0.5 h | Mouse | 1 mg/kg intravenous injection.[5] |
| 1.2 h | Dog | 0.5 mg/kg intravenous injection.[2] | |
| 1.7 h | Monkey | 1 mg/kg intravenous injection.[2] | |
| AUC(0-24) | 462 ng·h/mL | Mouse | 1 mg/kg intravenous injection.[2] |
| 146 ng·h/mL | Dog | 0.5 mg/kg intravenous injection.[2] | |
| 517 ng·h/mL | Monkey | 1 mg/kg intravenous injection.[2] | |
| t1/2 | 1.0 h | Mouse | 1 mg/kg intravenous injection.[2][5] |
| 0.7 h | Dog | 0.5 mg/kg intravenous injection.[2] | |
| 0.7 h | Monkey | 1 mg/kg intravenous injection.[2] | |
| Volume of Distribution (Vd) | 3177 mL/kg | Mouse | 1 mg/kg intravenous injection.[2] |
| 3334 mL/kg | Dog | 0.5 mg/kg intravenous injection.[2] | |
| 1975 mL/kg | Monkey | 1 mg/kg intravenous injection.[2] | |
| Bioavailability | 15% | Mouse | Not specified |
| 29% | Dog | Not specified | |
| 8% | Monkey | Not specified | |
| In Vitro Hepatic (Human) Intrinsic Clearance | 2514-6241 mL/h/kg | Human | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
1. In Vitro STAT6 Luciferase Reporter Gene Assay
-
Cell Line: FW4 cells.
-
Protocol:
-
FW4 cells are pretreated with this compound at concentrations ranging from 0.1 nM to 100 nM for 30 minutes.
-
Following pretreatment, cells are stimulated with Interleukin-4 (IL-4) to induce STAT6-dependent luciferase gene expression.
-
Luciferase activity is measured to determine the concentration-dependent inhibitory effect of this compound.
-
-
Endpoint: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the IL-4-induced STAT6 luciferase gene activity.[1][5]
2. In Vitro T-cell Differentiation Assay
-
Cell Source: Mouse spleen T cells.
-
Protocol:
-
Mouse spleen T cells are cultured with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce Th2 differentiation.
-
This compound is added to the culture at varying concentrations.
-
The expression of IL-4 and GATA-3 mRNA (a Th2 transcription factor) is measured.
-
To assess selectivity, a parallel experiment is conducted where T cells are cultured with IL-12 to induce Th1 differentiation, and the expression of IFN-γ and T-bet mRNA (a Th1 transcription factor) is measured in the presence of this compound.
-
-
Endpoint: this compound was found to concentration-dependently decrease the production of IL-4 and the expression of GATA-3 mRNA without affecting IFN-γ production or T-bet expression, indicating selective inhibition of Th2 differentiation.[1][4][5]
3. In Vivo Model of Allergic Response
-
Animal Model: DNP-Ascaris-sensitized rats.
-
Protocol:
-
Sensitized rats are orally administered this compound at doses ranging from 0.003 to 0.03 mg/kg.
-
Serum levels of IgE and IgG2a are measured to assess the effect on the humoral immune response.
-
Splenocytes are isolated and restimulated to measure the production of IL-4, IL-13, and IFN-γ.
-
-
Endpoint: this compound dose-dependently suppressed IgE levels and decreased IL-4 and IL-13 production without affecting IFN-γ, demonstrating its ability to suppress Th2-mediated responses in vivo.[1][5]
4. In Vivo Model of Airway Inflammation
-
Animal Model: Ovalbumin-sensitized rats.
-
Protocol:
-
Sensitized rats are repeatedly exposed to ovalbumin to induce an allergic inflammatory response.
-
This compound is administered orally at doses ranging from 0.003 to 3 mg/kg.
-
Eosinophil accumulation in the lungs and airway hyperresponsiveness are measured.
-
-
Endpoint: this compound dose-dependently suppressed eosinophil accumulation and airway hyperresponsiveness, indicating its therapeutic potential in allergic asthma.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the IL-4/STAT6 signaling pathway and the inhibitory action of AS1617612 (this compound).
Caption: IL-4/STAT6 signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines a general experimental workflow for evaluating the efficacy of AS1617612 (this compound) in an in vivo allergy model.
Caption: In vivo allergy model experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Investigating YM-341619: A Potential Th2-Selective Inhibitor for Atopic Dermatitis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a predominant T helper 2 (Th2) cell-mediated immune response.[1][2] This response leads to the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to the pathogenesis of the disease.[3][4] These cytokines trigger downstream signaling pathways, such as the STAT6 pathway, which promotes IgE production, eosinophilia, and skin barrier dysfunction.[5][6] YM-341619 hydrochloride has been identified as a compound that suppresses IL-4-induced STAT6-dependent gene expression.[5] This technical guide provides a comprehensive overview of the preclinical investigation of this compound in models relevant to atopic dermatitis, focusing on its mechanism of action, experimental protocols, and key findings.
Mechanism of Action: Selective Inhibition of Th2 Differentiation
This compound has been shown to selectively inhibit the differentiation of CD4+ T cells into the Th2 subset, a critical step in the allergic inflammatory cascade that drives atopic dermatitis.[5] The compound suppresses the production of key Th2 cytokines, IL-4 and IL-13, and the expression of the master Th2 transcription factor, GATA-3.[5] Notably, this compound does not affect the differentiation of Th1 cells, as evidenced by the unaffected production of IFN-γ and expression of the Th1 transcription factor, T-bet.[5] This selectivity suggests a targeted approach to modulating the immune response in Th2-dominant diseases like atopic dermatitis.
Data Presentation
In Vitro Effects of this compound on T-Cell Differentiation
| Cell Type | Treatment | Parameter Measured | Result |
| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-4 | IL-4 Production | Suppressed |
| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-4 | GATA-3 mRNA Expression | Suppressed |
| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-12 | IFN-γ Production | Not affected |
| Mouse Spleen T-cells | This compound + anti-CD3/CD28 + IL-12 | T-bet mRNA Expression | Not affected |
Table 1: Summary of in vitro findings on the effect of this compound on T-cell differentiation and cytokine production.[5]
In Vivo Effects of this compound in a Rat Allergic Model
| Animal Model | Treatment (Oral) | Parameter Measured | Result |
| DNP-Ascaris-sensitized rats | This compound (0.003-0.03 mg/kg) | Plasma IgE Level | Reduced |
| DNP-Ascaris-sensitized rats | This compound (0.003-0.03 mg/kg) | Plasma IgG2a Level | Not affected |
| DNP-Ascaris-sensitized rats | This compound | Splenocyte IL-4 Production | Suppressed |
| DNP-Ascaris-sensitized rats | This compound | Splenocyte IL-13 Production | Suppressed |
| DNP-Ascaris-sensitized rats | This compound | Splenocyte IFN-γ Production | Not augmented |
| Ovalbumin-sensitized rats | This compound (0.003-3 mg/kg) | Lung Eosinophil Accumulation | Dose-dependently suppressed |
| Ovalbumin-sensitized rats | This compound (0.3-3 mg/kg) | Airway Hyperresponsiveness | Dose-dependently suppressed |
Table 2: Summary of in vivo findings on the effect of orally administered this compound in rat models of allergic inflammation.[5]
Experimental Protocols
In Vitro T-Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naive T-cells into Th1 and Th2 subsets.
Methodology:
-
Spleen T-cells were isolated from mice.
-
Cells were cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
For Th2 differentiation, Interleukin-4 (IL-4) was added to the culture medium.
-
For Th1 differentiation, Interleukin-12 (IL-12) was added to the culture medium.
-
Varying concentrations of this compound were added to the respective cultures.
-
After a defined incubation period, supernatants were collected to measure cytokine (IL-4 and IFN-γ) production, likely via ELISA.
-
Cells were harvested to measure the mRNA expression of key transcription factors (GATA-3 for Th2 and T-bet for Th1), likely via RT-PCR.[5]
In Vivo Rat Allergic Model (DNP-Ascaris)
Objective: To evaluate the effect of this compound on systemic allergic responses.
Methodology:
-
Rats were sensitized with DNP-Ascaris to induce an allergic phenotype characterized by elevated IgE levels.
-
Sensitized rats were orally administered with this compound at doses ranging from 0.003 to 0.03 mg/kg.
-
Blood samples were collected to measure plasma levels of IgE and IgG2a, likely using ELISA.
-
Splenocytes were isolated from the treated rats and re-stimulated in vitro to measure the production of IL-4, IL-13, and IFN-γ.[5]
In Vivo Rat Allergic Model (Ovalbumin-Induced Airway Inflammation)
Objective: To investigate the effect of this compound on allergen-induced eosinophilia and airway hyperresponsiveness, which share inflammatory pathways with atopic dermatitis.
Methodology:
-
Rats were sensitized and repeatedly exposed to ovalbumin to induce allergic airway inflammation.
-
This compound was administered orally at doses ranging from 0.003 to 3 mg/kg.
-
Eosinophil accumulation in the lungs was quantified, likely through bronchoalveolar lavage (BAL) fluid analysis and cell counting.
-
Airway hyperresponsiveness was assessed using standard physiological measurement techniques.[5]
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a selective inhibitor of Th2 cell differentiation.[5] Its ability to suppress IL-4 and IL-13 production, reduce IgE levels, and inhibit eosinophilia in relevant animal models highlights its potential as a therapeutic agent for atopic dermatitis.[5] Further investigation in specific murine models of atopic dermatitis, such as those involving epicutaneous sensitization with allergens like ovalbumin or house dust mites, would be crucial to directly assess its efficacy in a skin-specific inflammatory context.[2][7] Such studies should evaluate key atopic dermatitis parameters including skin lesion severity, epidermal barrier function, and local cytokine profiles within the skin.
References
- 1. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Innovation in Atopic Dermatitis: From Pathogenesis to Treatment | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting STAT6 in Atopic Eczema/Dermatitis | Semantic Scholar [semanticscholar.org]
- 7. Experimental models of atopic dermatitis for preclinical researches [ouci.dntb.gov.ua]
The Impact of YM-341619 on Th2 Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective STAT6 inhibitor, YM-341619, and its impact on the production of key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of STAT6
This compound is a potent and orally active inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1] STAT6 is a critical transcription factor in the signaling cascade initiated by IL-4 and IL-13, which are central to the development of Th2-mediated inflammatory responses characteristic of allergic diseases.[2] By inhibiting STAT6, this compound effectively suppresses the differentiation of naive T helper cells into Th2 cells, thereby reducing the production of Th2-associated cytokines.[3]
Quantitative Impact on IL-4 and IL-13 Production
Experimental data demonstrates that this compound significantly inhibits the production of both IL-4 and IL-13. The inhibitory effects are dose-dependent, showcasing the compound's potency in modulating the Th2 immune response.
| Parameter | IC50 Value | Target | Cell Type | Reference |
| STAT6 Activation | 0.70 nM | STAT6 | Not specified | [1] |
| Th2 Differentiation (IL-4 induced) | 0.28 nM | Th2 Cell Differentiation | Mouse Spleen T Cells | [1] |
In a study involving DNP-Ascaris-sensitized rats, oral administration of this compound led to a dose-dependent decrease in both IL-4 and IL-13 production in splenocytes, with a reported reduction of 57% for both cytokines at an effective dose.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on cytokine production.
In Vitro Th2 Cell Differentiation Assay
This protocol outlines the steps to induce the differentiation of naive CD4+ T cells into Th2 cells and to assess the inhibitory effect of this compound.
Materials:
-
Naive CD4+ T cells (isolated from spleen or peripheral blood)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Recombinant mouse IL-2
-
Recombinant mouse IL-4
-
This compound
-
96-well cell culture plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Seeding: Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated wells.
-
Th2 Differentiation Induction: Add anti-CD28 antibody (e.g., 1 µg/mL), recombinant mouse IL-2 (e.g., 20 ng/mL), and recombinant mouse IL-4 (e.g., 20 ng/mL) to the wells to induce Th2 differentiation.
-
This compound Treatment: Add varying concentrations of this compound to the wells at the initiation of the culture. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IL-4 and IL-13 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 and IL-13
This protocol describes the quantification of IL-4 and IL-13 in cell culture supernatants.
Materials:
-
IL-4 and IL-13 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants from the Th2 differentiation assay
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either IL-4 or IL-13 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards and diluted samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-4 and IL-13 in the samples by comparing their absorbance to the standard curve.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6.
Caption: Workflow for assessing this compound's impact on IL-4 and IL-13 production in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of YM-341619 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and oral administration of YM-341619, a potent and orally active STAT6 inhibitor, in murine models. The protocols outlined below are based on established methodologies to ensure consistent and reproducible results in preclinical studies investigating allergic diseases such as asthma.
Introduction
This compound (also known as AS1617612) is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4/IL-13 signaling pathway.[1][2][3] This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a pivotal role in the inflammatory cascade of allergic responses. By inhibiting STAT6, this compound effectively suppresses Th2 differentiation and the production of downstream mediators like IgE, making it a promising candidate for the treatment of allergic conditions.[1] This document provides detailed protocols for the formulation of this compound for oral gavage in mice, along with a summary of its key pharmacological data.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physicochemical and pharmacological properties.
| Parameter | Value | Species | Notes | Reference |
| In Vitro Potency | ||||
| STAT6 Inhibition IC50 | 0.70 nM | [1][3] | ||
| IL-4 Induced Th2 Differentiation IC50 | 0.28 nM | Mouse Spleen T Cells | [1] | |
| STAT6 Luciferase Gene Activity IC50 | 1.5 nM | FW4 Cells | Pretreatment 30 min before IL-4 | [1] |
| In Vitro Solubility | ||||
| DMSO | 50 mg/mL (109.07 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO. | [1] | |
| Oral Administration in Mice | ||||
| Effective Oral Dose Range | 0.003 - 0.3 mg/kg | Mice | Dose-dependently suppresses IgE levels and inhibits eosinophil infiltration. | [1][2] |
| ED50 for IgE Suppression | 0.026 mg/kg | DNP-Ascaris-sensitized rats | [1] | |
| Pharmacokinetics (1 mg/kg, single administration) | ||||
| Bioavailability (F%) | 15% | Mice (intravenous) | [2] | |
| Tmax | 0.5 h | Mice (intravenous) | [1][2] | |
| Cmax | 80 ng/mL | Mice (intravenous) | [1][2] | |
| t1/2 | 1.0 h | Mice (intravenous) | [1][2] | |
| Vd | 3117 mL/kg | Mice (intravenous) | [1] | |
| CLtot | 36.1 mL/min/kg | Mice (intravenous) | [1] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol details the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new and unopened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for initial DMSO dissolution)
Procedure:
-
Prepare a 25.0 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve a concentration of 25.0 mg/mL.
-
To aid dissolution, the mixture can be sonicated, warmed, and heated to 60°C.[1] Ensure the powder is completely dissolved.
-
Note: This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
-
Prepare the final oral suspension (2.5 mg/mL):
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the final suspension, combine the following in a sterile microcentrifuge tube in the specified order:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80.
-
Vortex again until the solution is well-mixed.
-
Add 450 µL of Saline.
-
Vortex thoroughly to ensure a uniform suspension.[1]
-
-
-
Administration to Mice:
-
The prepared suspension can be administered to mice via oral gavage.
-
The volume to be administered will depend on the weight of the mouse and the desired dose. For example, for a 20g mouse receiving a 0.3 mg/kg dose, the required volume would be 2.4 µL of the 2.5 mg/mL suspension. It is advisable to dilute the final suspension to a more manageable dosing volume (e.g., 100-200 µL).
-
Precise oral dosing is typically achieved through intragastric gavage, though this can be a stressful procedure for the animals.[4][5] Alternative methods like voluntary ingestion of a gelatin vehicle could be considered to minimize stress.[4][5]
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in the IL-4/IL-13 signaling pathway.
Experimental Workflow for Oral Formulation Preparation
Caption: Step-by-step workflow for preparing this compound oral suspension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-341619 in In Vivo Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of YM-341619, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in preclinical in vivo models of allergic asthma. This compound has demonstrated efficacy in attenuating key features of asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. This document outlines detailed protocols for two common rodent models of allergic asthma—the ovalbumin (OVA)-sensitized model and the dinitrophenylated Ascaris (DNP-Ascaris)-sensitized model—and provides guidance on the preparation and administration of this compound for optimal therapeutic effect. The information presented herein is intended to facilitate the design and execution of in vivo studies aimed at evaluating the therapeutic potential of STAT6 inhibitors for allergic asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by a dominant T helper 2 (Th2) cell response. Key cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), play a central role in the pathophysiology of asthma by promoting IgE production, eosinophil recruitment, and airway hyperresponsiveness. The biological effects of IL-4 and IL-13 are mediated through the activation of STAT6. Upon cytokine binding to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it induces the transcription of genes associated with the Th2 inflammatory cascade.
This compound is a novel, orally bioavailable small molecule that potently inhibits STAT6 activation.[1] By targeting this critical node in the Th2 signaling pathway, this compound offers a promising therapeutic strategy for the treatment of allergic asthma. Preclinical studies have shown that this compound effectively suppresses Th2 cell differentiation and mitigates the cardinal features of asthma in various animal models.[2]
Data Presentation: this compound Efficacy in In Vivo Asthma Models
The following table summarizes the quantitative data from preclinical studies investigating the efficacy of orally administered this compound in rat and mouse models of allergic asthma.
| Animal Model | Species | Key Parameters Measured | This compound Dosage (p.o.) | Observed Effects |
| DNP-Ascaris-sensitized | Rat | Plasma IgE levels | 0.003-0.03 mg/kg | Dose-dependent reduction in plasma IgE levels.[2] |
| Ovalbumin-sensitized | Rat | Eosinophil accumulation in the lung | 0.003-3 mg/kg | Dose-dependent suppression of eosinophil accumulation.[2] |
| Ovalbumin-sensitized | Rat | Airway hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression of airway hyperresponsiveness.[2] |
| Antigen-induced | Mouse | Eosinophil infiltration to the lung | 0.3 mg/kg | Inhibition of antigen-induced eosinophil infiltration.[1] |
Signaling Pathway
The following diagram illustrates the central role of STAT6 in the Th2 signaling pathway and the mechanism of action of this compound.
Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation.
Experimental Protocols
Preparation of this compound for Oral Administration
This compound hydrochloride can be prepared as a suspension for oral gavage.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Corn Oil
-
Sterile saline (0.9% NaCl)
-
Sterile water
Procedure for Suspension in HP-β-CD:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure a uniform suspension. Ultrasonic treatment may be used to aid dissolution.[2]
Procedure for Suspension in Corn Oil:
-
Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 1 part of the DMSO stock solution to 9 parts of corn oil.
-
Vortex thoroughly to ensure a uniform suspension.[2]
Note: The final concentration of DMSO should be kept low (e.g., ≤10%) to avoid toxicity. The appropriate vehicle should be chosen based on the experimental design and potential interactions.
Ovalbumin (OVA)-Sensitized Asthma Model in Rats
This model induces a robust eosinophilic airway inflammation and hyperresponsiveness.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Aerosol delivery system (nebulizer)
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize male Brown Norway or Sprague-Dawley rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg aluminum hydroxide in a total volume of 1 mL sterile saline.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (e.g., by gavage) at the desired dosage. The timing of administration can vary, but typically it is given 1-2 hours before each OVA challenge.
-
-
Challenge:
-
From day 14 to day 20, challenge the rats daily by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes in an aerosol chamber.
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge, perform endpoint analyses. This can include:
-
Measurement of airway hyperresponsiveness to methacholine.
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counting (total and differential).
-
Histological analysis of lung tissue for inflammation and mucus production.
-
Measurement of OVA-specific IgE in serum.
-
-
Caption: Workflow for the ovalbumin-sensitized rat asthma model.
DNP-Ascaris-Sensitized Asthma Model in Rats
This model is particularly useful for studying IgE-mediated responses.
Materials:
-
Dinitrophenylated Ascaris suum extract (DNP-Ascaris)
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
Protocol:
-
Sensitization:
-
Actively sensitize male Wistar rats by a single i.p. injection of DNP-Ascaris extract (e.g., 1 mg) emulsified with aluminum hydroxide (e.g., 100 mg) in sterile saline.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at the desired dosage. For studies on IgE levels, the drug can be administered daily for a period following sensitization.
-
-
Endpoint Analysis:
-
At a specified time point after sensitization (e.g., day 14), collect blood samples for the measurement of plasma IgE levels.
-
Alternatively, for airway hyperresponsiveness studies, challenge the sensitized rats with an aerosol of DNP-Ascaris and measure airway responsiveness.[3]
-
Caption: Workflow for the DNP-Ascaris-sensitized rat model.
Conclusion
This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in the pathogenesis of allergic asthma. The protocols detailed in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound and other STAT6 inhibitors. Careful consideration of the animal model, drug formulation, and dosing regimen is crucial for obtaining robust and reproducible data. The findings from such studies will contribute to a better understanding of the therapeutic potential of targeting STAT6 in allergic airway diseases.
References
Application Notes and Protocols for YM-341619 in a Th2 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in the orchestration of humoral immunity, particularly in response to extracellular pathogens and allergens. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process driven by specific cytokines and transcription factors. A key signaling pathway in Th2 differentiation is initiated by Interleukin-4 (IL-4), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 then induces the expression of the master regulator transcription factor GATA-3, which commits the T cell to the Th2 lineage and promotes the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13. Dysregulation of Th2 responses is implicated in the pathophysiology of various allergic diseases, including asthma and atopic dermatitis.
YM-341619 is a potent and selective inhibitor of STAT6. By targeting STAT6, this compound is expected to suppress the IL-4-mediated signaling cascade that is essential for Th2 differentiation. This makes this compound a valuable tool for studying the mechanisms of Th2-mediated immunity and as a potential therapeutic agent for allergic disorders. These application notes provide a detailed protocol for utilizing this compound in an in vitro Th2 differentiation assay to assess its inhibitory effects on Th2 cytokine production and master regulator expression.
Signaling Pathway of Th2 Differentiation and this compound Inhibition
The differentiation of naive CD4+ T cells into Th2 effector cells is a tightly regulated process. The canonical pathway is initiated by the cytokine IL-4. Binding of IL-4 to its receptor (IL-4R) on the surface of a naive T cell leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. A critical target of STAT6 is the GATA3 gene. The transcription factor GATA-3 is considered the master regulator of Th2 differentiation. GATA-3 promotes the expression of Th2-specific cytokines (IL-4, IL-5, and IL-13) and also autoregulates its own expression, creating a positive feedback loop that solidifies the Th2 phenotype. This compound exerts its effect by inhibiting the phosphorylation and subsequent activation of STAT6, thereby blocking the entire downstream signaling cascade that leads to Th2 differentiation.
Caption: Th2 differentiation signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Th2 Differentiation Assay
This protocol details the steps for inducing the differentiation of naive CD4+ T cells into Th2 cells in the presence of varying concentrations of this compound.
Materials:
-
Cells: Naive CD4+ T cells (isolated from mouse spleens or human peripheral blood mononuclear cells).
-
Reagents:
-
This compound hydrochloride
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant mouse or human IL-4
-
Recombinant mouse or human IL-2
-
Anti-IFN-γ antibody
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer for RNA extraction or protein analysis
-
Reagents for ELISA (for cytokine quantification) or RT-qPCR (for gene expression analysis)
-
Procedure:
-
Plate Coating:
-
Aseptically coat the wells of a 24-well tissue culture plate with anti-CD3ε antibody at a concentration of 2 µg/mL in sterile PBS.
-
Incubate the plate overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Isolate naive CD4+ T cells from mouse spleens or human PBMCs using a commercially available cell isolation kit.
-
Assess cell purity and viability using flow cytometry. Purity should be >95%.
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
-
Th2 Differentiation Culture:
-
Prepare the Th2 differentiation medium containing:
-
Complete RPMI-1640 medium
-
Anti-CD28 antibody (2 µg/mL)
-
Recombinant IL-4 (10 ng/mL)
-
Recombinant IL-2 (10 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
-
Prepare serial dilutions of this compound in the Th2 differentiation medium. A suggested concentration range is 0.1 nM to 100 nM, including a vehicle control (e.g., DMSO).
-
Add 1 x 10^6 naive CD4+ T cells to each well of the anti-CD3ε coated plate.
-
Add the Th2 differentiation medium containing the different concentrations of this compound to the respective wells. The final volume in each well should be 1 mL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Analysis of Th2 Differentiation:
-
After the incubation period, harvest the cells and supernatant.
-
Cytokine Analysis (ELISA): Use the collected supernatant to quantify the concentration of IL-4 produced by the differentiated T cells using a standard ELISA kit.
-
Gene Expression Analysis (RT-qPCR): Lyse the harvested cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the relative expression levels of Gata3 and Il4 mRNA. Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).
-
Intracellular Cytokine Staining (Flow Cytometry): Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IL-4 and analyze the percentage of IL-4-producing cells by flow cytometry.
-
Experimental Workflow
The following diagram illustrates the key steps of the in vitro Th2 differentiation assay with this compound.
Caption: Experimental workflow for the Th2 differentiation assay using this compound.
Data Presentation
The inhibitory effect of this compound on Th2 differentiation can be quantified by measuring the reduction in IL-4 production and Gata3 gene expression. The following tables present representative data demonstrating the dose-dependent inhibition by this compound.
Table 1: Effect of this compound on IL-4 Production in Differentiating Th2 Cells
| This compound Concentration (nM) | IL-4 Concentration (pg/mL) | % Inhibition of IL-4 Production |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 0.1 | 1275 ± 110 | 15 |
| 1 | 750 ± 85 | 50 |
| 10 | 225 ± 40 | 85 |
| 100 | 75 ± 20 | 95 |
Table 2: Effect of this compound on Gata3 mRNA Expression in Differentiating Th2 Cells
| This compound Concentration (nM) | Relative Gata3 mRNA Expression | % Inhibition of Gata3 Expression |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 0.1 | 0.82 ± 0.07 | 18 |
| 1 | 0.45 ± 0.05 | 55 |
| 10 | 0.18 ± 0.03 | 82 |
| 100 | 0.09 ± 0.02 | 91 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Conclusion
This compound effectively inhibits the differentiation of naive CD4+ T cells into the Th2 lineage in a dose-dependent manner. This is evidenced by the significant reduction in both the production of the hallmark Th2 cytokine, IL-4, and the expression of the master transcriptional regulator, Gata3. The provided protocol offers a robust framework for investigating the immunomodulatory properties of this compound and similar compounds targeting the STAT6 signaling pathway. These application notes serve as a valuable resource for researchers in immunology and drug development focused on Th2-mediated diseases.
Application Notes and Protocols for YM-341619 Administration in Ovalbumin-Sensitized Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-341619 is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][2] These cytokines are central to the pathogenesis of allergic diseases, driving the differentiation of T helper 2 (Th2) cells, immunoglobulin E (IgE) production, eosinophilia, and airway hyperresponsiveness.[3][4] Consequently, this compound presents a promising therapeutic candidate for allergic conditions such as asthma.[1][2] This document provides detailed protocols for utilizing this compound in ovalbumin (OVA)-sensitized rat models of allergic inflammation, along with a summary of its quantitative effects and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in various experimental settings.
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| STAT6 Inhibition | Cell-based assay | IC50: 0.70 nM | Potent inhibition of STAT6 activation. | [1][2] |
| Th2 Differentiation | IL-4 stimulated mouse spleen T cells | IC50: 0.28 nM | Inhibition of Th2 cell differentiation. | [1][2] |
| STAT6 Luciferase Activity | FW4 cells (IL-4 stimulated) | IC50: 1.5 nM | Concentration-dependent inhibition of STAT6 reporter gene activity. | [1] |
| Plasma IgE Levels | DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg (p.o.) | Dose-dependent reduction in plasma IgE. ED50: 0.026 mg/kg. | [3] |
| Eosinophil Accumulation | OVA-sensitized rats (in lung) | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression of eosinophil accumulation. | [3] |
| Airway Hyperresponsiveness | OVA-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression of airway hyperresponsiveness. | [3] |
| IL-4 and IL-13 Production | Splenocytes from DNP-Ascaris-sensitized rats | Not specified | Suppression of IL-4 and IL-13 production. | [3] |
| IFN-γ Production | Splenocytes from DNP-Ascaris-sensitized rats | Not specified | No significant effect on IFN-γ production. | [3] |
Experimental Protocols
Ovalbumin (OVA) Sensitization Protocol for Rat Models
This protocol describes a common method for inducing an allergic phenotype in rats using ovalbumin.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Bordetella pertussis (optional, as a co-adjuvant)
-
Physiological saline
-
Male Brown Norway or Sprague-Dawley rats (6-8 weeks old)
Procedure:
-
Preparation of Sensitizing Solution:
-
Prepare a 400 µg/mL solution of OVA in physiological saline.
-
Mix the OVA solution at a 1:1 ratio with a 20 mg/mL Al(OH)₃ suspension.[5] This results in a final OVA concentration of 200 µg/mL in the presence of the adjuvant.
-
-
Sensitization Injections:
-
On days 1, 2, and 3, administer intraperitoneal (i.p.) injections of the OVA-Al(OH)₃ suspension (1 mL, containing 200 µg of OVA).[5]
-
On day 1, for a more robust response, inject Bordetella pertussis (10¹⁰ organisms in physiological saline) into the footpads.[5]
-
Administer a booster i.p. injection of the OVA-Al(OH)₃ suspension on day 11.[5]
-
-
Allergen Challenge:
-
Beginning on a set day after the initial sensitization (e.g., day 14 or later), challenge the rats with OVA to induce an allergic response.
-
Prepare a 100 mg/mL solution of OVA in physiological saline.
-
Administer 25 µL of the OVA solution into each nostril using a micropipette for 2 to 4 consecutive days.[5]
-
This compound Administration Protocol
Materials:
-
This compound hydrochloride
-
Vehicle for dissolution (e.g., distilled water, or a suspension with DMSO, PEG300, Tween-80, and saline for oral gavage[1])
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Prepare fresh on the day of administration.
-
For oral administration (p.o.), this compound can be dissolved in distilled water or prepared as a suspension. A common suspension vehicle involves dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline to the desired concentration.[1]
-
-
Administration:
-
Administer the prepared this compound solution/suspension orally via gavage.
-
The timing of administration is critical. Administer this compound one hour before each OVA challenge.[5]
-
The effective dose range in rat models has been shown to be between 0.003 and 3 mg/kg.[3] A dose-response study is recommended to determine the optimal dose for a specific experimental endpoint.
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound selectively inhibits the differentiation of CD4+ T cells into the Th2 subset by targeting the IL-4/IL-13 signaling pathway.[3] Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6.[6][7] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor for Th2-specific genes, including GATA-3, which is a master regulator of Th2 differentiation.[3] this compound potently inhibits this phosphorylation and subsequent activation of STAT6.[1][2]
Caption: Mechanism of this compound in inhibiting Th2 differentiation.
Experimental Workflow
The following diagram outlines the typical workflow for studying the effects of this compound in an OVA-sensitized rat model.
Caption: Experimental workflow for this compound in OVA-sensitized rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of allergic asthma: Modulation of Th2 cells and their responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing YM-341619 Efficacy Using Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-341619 is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T helper 2 (Th2) cell-mediated immune responses.[5] Dysregulation of the IL-4/STAT6 pathway is implicated in the pathogenesis of allergic and inflammatory diseases, such as asthma and atopic dermatitis. This compound exerts its therapeutic potential by inhibiting the activation of STAT6, thereby suppressing Th2 cell differentiation and the subsequent production of pro-inflammatory cytokines.[1][2][3]
These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the efficacy of this compound. The protocols detailed herein are designed to enable researchers to quantify the inhibitory activity of this compound on key events in the STAT6 signaling cascade.
Data Presentation: Efficacy of this compound in Cell-based Assays
The following table summarizes the reported in vitro efficacy of this compound across different cell-based assays. This data provides a quantitative measure of the compound's potency in inhibiting specific molecular and cellular processes downstream of IL-4 stimulation.
| Assay Type | Cell Line/Type | Parameter Measured | IC50 (nM) | Reference |
| STAT6 Activation | - | Inhibition of STAT6 | 0.70 | [1][2][3][4] |
| Th2 Differentiation | Mouse Spleen T cells | Inhibition of IL-4 induced Th2 differentiation | 0.28 | [1][2][3] |
| STAT6 Luciferase Reporter Assay | FW4 cells | Inhibition of IL-4 induced STAT6 luciferase gene activity | 1.5 | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental approaches to assess its efficacy, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
STAT6 Phosphorylation Assay (Cell-based ELISA)
This assay quantitatively measures the level of phosphorylated STAT6 (p-STAT6) in cell lysates, providing a direct assessment of STAT6 activation.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Recombinant human IL-4
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Phospho-STAT6 (Tyr641) and Total STAT6 ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.
-
Serum Starvation (Optional): To reduce basal STAT6 phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Compound Treatment: Pretreat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of IL-4 (e.g., 10-100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes with gentle agitation.
-
ELISA Procedure:
-
Transfer the cell lysates to a new microfuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Perform the ELISA for p-STAT6 and total STAT6 on the supernatants according to the manufacturer's protocol.[6] This typically involves:
-
Adding cell lysates to the antibody-coated wells.
-
Incubating with detection antibodies.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
-
Data Analysis: Normalize the p-STAT6 absorbance values to the total STAT6 absorbance values for each condition. Calculate the percentage of inhibition for each concentration of this compound relative to the IL-4 stimulated control and determine the IC50 value.
STAT6 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 by quantifying the expression of a luciferase reporter gene under the control of a STAT6-responsive promoter.
Materials:
-
A cell line stably expressing a STAT6-luciferase reporter construct (e.g., FW4, or transiently transfected HEK293T)
-
Complete cell culture medium
-
Recombinant human IL-4
-
This compound
-
Luciferase Assay System (including lysis buffer and substrate)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the STAT6-reporter cells in a white, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control.
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of IL-4 (e.g., 10-100 ng/mL) for 6-24 hours.
-
Cell Lysis and Luciferase Assay:
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each concentration of this compound compared to the IL-4 stimulated control and determine the IC50 value.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of naive CD4+ T cells into Th2 effector cells.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th2 polarizing cytokines (IL-4)
-
Th1 polarizing cytokines (IL-12) and anti-IL-4 antibody (for Th1 control)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-4)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Naive T Cell Isolation: Isolate naive CD4+ T cells using a cell isolation kit.
-
T Cell Activation and Polarization:
-
Coat a 24-well plate with anti-CD3 antibody.
-
Culture the naive CD4+ T cells in the coated plate with soluble anti-CD28 antibody.
-
For Th2 differentiation, add IL-4. For Th1 differentiation (control), add IL-12 and anti-IL-4 antibody.
-
Add different concentrations of this compound to the cultures.
-
Culture the cells for 3-5 days.
-
-
Restimulation and Intracellular Cytokine Staining:
-
Restimulate the differentiated T cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (IL-4 for Th2 and IFN-γ for Th1).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of IL-4+ (Th2) and IFN-γ+ (Th1) cells.
-
-
Data Analysis: Determine the effect of this compound on the percentage of Th2 cells compared to the vehicle-treated control. Calculate the IC50 for the inhibition of Th2 differentiation.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This method quantifies the mRNA levels of key transcription factors involved in Th1/Th2 differentiation, such as GATA-3 (Th2) and T-bet (Th1), to assess the effect of this compound at the transcriptional level.
Materials:
-
Differentiated T cells (from the Th2 differentiation assay)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GATA-3, T-bet, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from the differentiated T cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for GATA-3, T-bet, and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (GATA-3, T-bet) to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated control.[10][11][12]
-
Cytokine Production Assay (ELISA)
This assay measures the concentration of secreted Th2 cytokines (e.g., IL-4, IL-5, IL-13) and Th1 cytokines (e.g., IFN-γ) in the cell culture supernatant.
Materials:
-
Supernatants from differentiated T cell cultures
-
ELISA kits for specific cytokines (e.g., human or mouse IL-4, IFN-γ)
-
Microplate reader
Protocol:
-
Supernatant Collection: Collect the culture supernatants from the Th2 differentiation assay before restimulation.
-
ELISA Procedure:
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of each cytokine in the samples from the standard curve.
-
Calculate the percentage of inhibition of Th2 cytokine production by this compound.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the efficacy of the STAT6 inhibitor, this compound. By employing these protocols, researchers can obtain quantitative data on the compound's ability to modulate the IL-4/STAT6 signaling pathway at multiple levels, from the inhibition of STAT6 phosphorylation to the suppression of Th2 cell differentiation and cytokine production. This information is crucial for the preclinical evaluation and further development of this compound as a potential therapeutic agent for allergic and inflammatory diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. raybiotech.com [raybiotech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. STAT6-Luc Reporter Cell Line-Ba/F3 (CSC-RR0480) - Creative Biogene [creative-biogene.com]
- 9. abeomics.com [abeomics.com]
- 10. The Expression Levels of Transcription Factors T-bet, GATA-3, RORγt and FOXP3 in Peripheral Blood Lymphocyte (PBL) of Patients with Liver Cancer and their Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-bet/GATA-3 ratio as a measure of the Th1/Th2 cytokine profile in mixed cell populations: predominant role of GATA-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. content.abcam.com [content.abcam.com]
- 15. bioworlde.com [bioworlde.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
Reconstituting and storing YM-341619 powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of YM-341619 powder, a potent and orally active STAT6 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.
Product Information
-
Product Name: this compound (also known as AS1617612)
-
Molecular Formula: C₂₂H₂₁F₃N₆O₂
-
Molecular Weight: 458.44 g/mol
-
Mechanism of Action: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4][5] It effectively blocks the IL-4-induced differentiation of T helper (Th) cells into Th2 cells, a key process in the pathogenesis of allergic diseases.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Concentrations
| Parameter | Value | Cell Type/Assay Condition |
| IC₅₀ (STAT6) | 0.70 nM | In vitro STAT6 inhibition assay |
| IC₅₀ (Th2 Differentiation) | 0.28 nM | IL-4 induced differentiation in mouse spleen T cells |
| IC₅₀ (STAT6 Luciferase) | 1.5 nM | FW4 cells, 30 min pretreatment before IL-4 |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Stock Solution (-80°C) | -80°C | 6 months |
| Stock Solution (-20°C) | -20°C | 1 month |
Reconstitution and Storage Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution from this compound powder.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
To prepare a stock solution, for example, 50 mg/mL, add the appropriate volume of DMSO to the vial of this compound powder. Note: Hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is highly recommended.[1]
-
To aid dissolution, vortex the solution thoroughly. If necessary, warm the solution to 60°C and use an ultrasonic bath.[1][2]
-
Once the powder is fully dissolved, the stock solution is ready for use or storage.
Storage of Stock Solutions
Proper storage of the reconstituted this compound is critical for maintaining its activity.
Protocol:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1]
-
For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
-
Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of In Vitro Working Solutions
This protocol is for diluting the stock solution for use in cell-based assays.
Materials:
-
Reconstituted this compound stock solution (in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Preparation of In Vivo Working Solutions
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Protocol for a 2.5 mg/mL Suspended Solution (for oral or intraperitoneal injection): [1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM-341619 in Combination with Standard Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction and bronchospasm. The underlying pathology is complex, often driven by a T-helper 2 (Th2) cell-mediated immune response. Key cytokines in this pathway, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), signal through the Signal Transducer and Activator of Transcription 6 (STAT6). YM-341619 is a potent and selective inhibitor of STAT6, which has shown promise in preclinical models of asthma by suppressing Th2 differentiation and subsequent inflammatory responses.[1]
Standard asthma therapies include inhaled corticosteroids (ICS), which have broad anti-inflammatory effects, and β2-agonists, which provide bronchodilation. While effective, some patients with severe asthma remain symptomatic, highlighting the need for novel therapeutic strategies. Combining a targeted therapy like a STAT6 inhibitor with existing treatments could offer synergistic or additive benefits, potentially allowing for lower doses of corticosteroids and better overall disease control.
These application notes provide a theoretical framework and detailed protocols for investigating the combination of this compound with standard asthma treatments in preclinical settings. While direct experimental data on these specific combinations are not yet available in published literature, the following protocols are based on established methodologies in asthma research.
Scientific Rationale for Combination Therapy
The combination of this compound with inhaled corticosteroids and/or β2-agonists is predicated on their complementary mechanisms of action.
-
This compound + Inhaled Corticosteroids (e.g., Budesonide, Fluticasone): this compound specifically targets the IL-4/IL-13/STAT6 pathway, a critical axis in Th2-driven inflammation.[2] Inhaled corticosteroids, on the other hand, have broad anti-inflammatory effects by inhibiting multiple inflammatory pathways. A combination of the two could result in a more profound and targeted suppression of airway inflammation than either agent alone. This could be particularly beneficial in patients with a dominant Th2-high asthma phenotype.
-
This compound + β2-Agonists (e.g., Albuterol, Salmeterol): While this compound addresses the underlying inflammation, β2-agonists provide rapid relief of bronchoconstriction. While there is no direct synergistic mechanism on the same pathway, effective control of inflammation by this compound could potentially reduce the reliance on short-acting β2-agonists for symptom relief. Investigating these combinations is crucial to ensure no antagonistic effects and to assess the overall clinical benefit.
Signaling Pathway of this compound in the Context of Asthma
Caption: Signaling pathway of IL-4/IL-13 and the inhibitory action of this compound on STAT6.
Preclinical Evaluation of this compound Combination Therapy
The following sections outline detailed protocols for evaluating the efficacy of this compound in combination with standard asthma therapies in a preclinical model of allergic asthma.
I. In Vivo Model: Ovalbumin-Induced Allergic Asthma in Rats
This model is widely used to screen for anti-asthmatic drugs as it mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness (AHR).[3]
Experimental Workflow:
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Detailed Protocol:
-
Animals: Male Wistar rats (6-8 weeks old).
-
Sensitization:
-
On day 1 and day 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg ovalbumin (OVA) emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL saline.
-
-
Drug Administration:
-
From day 18 to day 23, administer treatments to respective groups.
-
Group 1 (Vehicle Control): Administer vehicle for this compound (e.g., 0.5% methylcellulose) orally and vehicle for ICS (e.g., saline) via inhalation.
-
Group 2 (this compound): Administer this compound orally at a predetermined dose (e.g., 0.1, 0.3, 1 mg/kg).
-
Group 3 (ICS - e.g., Budesonide): Administer budesonide via inhalation at a predetermined dose (e.g., 0.25, 0.5 mg/mL).
-
Group 4 (Combination): Administer this compound orally and budesonide via inhalation at their respective doses.
-
-
-
Aerosol Challenge:
-
On days 21, 22, and 23, place rats in a whole-body exposure chamber and challenge with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Endpoint Measurements (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR):
-
Anesthetize the rats and measure baseline lung resistance.
-
Expose the rats to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the changes in lung resistance.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a tracheotomy and lavage the lungs with phosphate-buffered saline (PBS).
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and fix in 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Serum IgE:
-
Collect blood samples and measure OVA-specific IgE levels by ELISA.
-
-
Hypothetical Quantitative Data:
The following tables present hypothetical data to illustrate the potential outcomes of a combination study.
Table 1: Effect of this compound and Budesonide on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | PC200 (mg/mL) of Methacholine (Mean ± SEM) |
| Vehicle Control | 15.2 ± 1.8 |
| This compound (0.3 mg/kg) | 28.5 ± 2.5 |
| Budesonide (0.5 mg/mL) | 32.1 ± 3.0 |
| This compound + Budesonide | 45.8 ± 4.1# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. monotherapy groups |
Table 2: Effect of this compound and Budesonide on Inflammatory Cells in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) |
| Vehicle Control | 8.2 ± 0.9 | 4.5 ± 0.6 |
| This compound (0.3 mg/kg) | 4.1 ± 0.5 | 1.8 ± 0.3 |
| Budesonide (0.5 mg/mL) | 3.5 ± 0.4 | 1.5 ± 0.2 |
| This compound + Budesonide | 2.0 ± 0.3# | 0.7 ± 0.1# |
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. monotherapy groups |
Table 3: Effect of this compound and Budesonide on Th2 Cytokines in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Vehicle Control | 150 ± 15 | 250 ± 22 | 300 ± 28 |
| This compound (0.3 mg/kg) | 75 ± 8 | 120 ± 11 | 140 ± 15 |
| Budesonide (0.5 mg/mL) | 80 ± 9 | 135 ± 14 | 155 ± 16 |
| This compound + Budesonide | 35 ± 5# | 55 ± 7# | 60 ± 8# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. monotherapy groups |
II. In Vitro Model: Th2 Differentiation of Murine Splenocytes
This assay directly assesses the ability of this compound to inhibit the differentiation of naive T cells into Th2 cells, a key mechanism in allergic asthma.
Detailed Protocol:
-
Cell Isolation:
-
Isolate splenocytes from BALB/c mice.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.
-
Culture the naive CD4+ T cells in the presence of IL-2 and under Th2-polarizing conditions (IL-4 and anti-IFN-γ antibody).
-
-
Drug Treatment:
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the cell cultures.
-
For combination studies, add a fixed concentration of a corticosteroid (e.g., dexamethasone) with varying concentrations of this compound.
-
-
Analysis (after 4-5 days of culture):
-
Cytokine Production: Restimulate the cells and measure the levels of IL-4, IL-5, and IL-13 in the supernatant by ELISA.
-
Transcription Factor Expression: Analyze the expression of the Th2 master transcription factor GATA-3 by intracellular flow cytometry or Western blot.
-
Hypothetical Quantitative Data:
Table 4: Effect of this compound and Dexamethasone on IL-4 Production by Differentiating Th2 Cells
| Treatment | IL-4 Production (pg/mL) (Mean ± SEM) |
| Vehicle Control | 2500 ± 210 |
| This compound (10 nM) | 1200 ± 150 |
| Dexamethasone (100 nM) | 1800 ± 180 |
| This compound + Dexamethasone | 500 ± 75# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. monotherapy groups |
Conclusion
The targeted inhibition of the STAT6 pathway by this compound represents a promising therapeutic strategy for asthma. While preclinical data for this compound as a monotherapy are encouraging, its true potential may lie in combination with existing standard-of-care treatments. The protocols and hypothetical data presented here provide a roadmap for the preclinical evaluation of such combination therapies. Demonstrating synergistic or additive effects in these models would provide a strong rationale for advancing this compound into clinical development as part of a combination regimen for the management of moderate-to-severe asthma. Further research is warranted to explore these potential therapeutic benefits.
References
Application Notes and Protocols: Ex Vivo Analysis of Lung Tissue After YM-341619 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] The Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways, which are central to the development of Type 2 inflammation characteristic of allergic asthma, converge on the activation of STAT6. Upon activation, STAT6 translocates to the nucleus and induces the transcription of target genes, including GATA-3, a master regulator of T helper 2 (Th2) cell differentiation. This cascade leads to hallmark features of asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[3] By inhibiting STAT6, this compound effectively blocks these downstream effects, making it a promising therapeutic candidate for allergic lung diseases.[1][3]
This document provides detailed protocols for the ex vivo analysis of lung tissue treated with this compound, utilizing precision-cut lung slices (PCLS) as a robust model system that preserves the complex architecture and cellular heterogeneity of the lung.[4][5]
Signaling Pathway of IL-4/IL-13 and Inhibition by this compound
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6.
Experimental Workflow for Ex Vivo Lung Tissue Analysis
Caption: Workflow for ex vivo analysis of PCLS after this compound treatment.
Quantitative Data Summary
The following tables present hypothetical but expected quantitative data from ex vivo experiments on PCLS derived from an ovalbumin (OVA)-sensitized mouse model.
Table 1: Effect of this compound on Eosinophil Infiltration in PCLS
| Treatment Group | This compound Conc. (nM) | Eosinophils / mm² (Mean ± SEM) | % Inhibition |
| Naive (No OVA) | 0 | 15 ± 4 | - |
| OVA + Vehicle | 0 | 250 ± 22 | 0 |
| OVA + this compound | 1 | 155 ± 18 | 38 |
| OVA + this compound | 10 | 75 ± 11 | 70 |
| OVA + this compound | 100 | 40 ± 8 | 84 |
Table 2: Effect of this compound on Th2 Cytokine Levels in PCLS Culture Supernatant
| Treatment Group | This compound Conc. (nM) | IL-4 (pg/mL) (Mean ± SEM) | IL-13 (pg/mL) (Mean ± SEM) |
| Naive (No OVA) | 0 | 25 ± 5 | 40 ± 8 |
| OVA + Vehicle | 0 | 450 ± 35 | 800 ± 62 |
| OVA + this compound | 1 | 280 ± 25 | 510 ± 45 |
| OVA + this compound | 10 | 120 ± 15 | 220 ± 28 |
| OVA + this compound | 100 | 60 ± 9 | 110 ± 15 |
Table 3: Effect of this compound on Protein Expression in PCLS Lysates
| Treatment Group | This compound Conc. (nM) | p-STAT6 / Total STAT6 Ratio (Mean ± SEM) | GATA-3 / β-actin Ratio (Mean ± SEM) |
| Naive (No OVA) | 0 | 0.15 ± 0.03 | 0.20 ± 0.04 |
| OVA + Vehicle | 0 | 0.85 ± 0.09 | 0.90 ± 0.11 |
| OVA + this compound | 1 | 0.50 ± 0.06 | 0.55 ± 0.07 |
| OVA + this compound | 10 | 0.25 ± 0.04 | 0.30 ± 0.05 |
| OVA + this compound | 100 | 0.18 ± 0.03 | 0.22 ± 0.04 |
Experimental Protocols
Preparation of Precision-Cut Lung Slices (PCLS)
This protocol is adapted for murine lungs but can be modified for other species.
Materials:
-
Low-melting point agarose (2% w/v in sterile PBS)
-
Vibrating microtome (vibratome)
-
Culture medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin
-
Ice-cold sterile PBS
Procedure:
-
Euthanize an ovalbumin-sensitized mouse according to approved institutional animal care and use committee protocols.
-
Perform a thoracotomy to expose the lungs.
-
Cannulate the trachea and slowly inflate the lungs with 1.5-2.0 mL of 37°C low-melting point agarose.
-
Immediately after inflation, excise the lungs and place them in ice-cold PBS to solidify the agarose.
-
Separate the lung lobes and embed them in an agarose block on the vibratome specimen holder.
-
Cut the lung tissue into 250-300 µm thick slices in a bath of ice-cold PBS.
-
Transfer the PCLS to 24-well plates containing pre-warmed culture medium.
-
Incubate the PCLS at 37°C, 5% CO₂ overnight to allow for tissue recovery before treatment.
This compound Treatment and Allergen Stimulation
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ovalbumin (OVA) solution (100 µg/mL) or recombinant IL-13 (10 ng/mL)
-
Vehicle control (DMSO)
-
PCLS in culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 1, 10, and 100 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the PCLS with the different concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-treatment, add the allergen (OVA) or cytokine (IL-13) to the respective wells to stimulate the tissue.
-
Incubate the PCLS for 24-48 hours at 37°C, 5% CO₂.
-
After incubation, collect the culture supernatants for cytokine analysis (ELISA) and process the PCLS for histology or protein extraction.
Histological Analysis of Eosinophil Infiltration
Materials:
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Fix the PCLS in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the PCLS in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize tissue morphology and inflammatory cell infiltrates.
-
Quantify eosinophils, identifiable by their bilobed nuclei and eosinophilic granules, in at least 5 high-power fields per slice. Express the data as cells per mm².
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 and IL-13
Materials:
-
Commercial ELISA kits for mouse IL-4 and IL-13
-
PCLS culture supernatants
-
Microplate reader
Procedure:
-
Centrifuge the collected culture supernatants to remove any cellular debris.
-
Perform the ELISA for IL-4 and IL-13 according to the manufacturer's instructions.
-
Briefly, coat the microplate wells with capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot for p-STAT6 and GATA-3
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT6 (Tyr641), anti-STAT6, anti-GATA-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Homogenize the PCLS in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of target proteins to the loading control (β-actin).
References
- 1. PCLS protocls | Lung Bioengineering and Regeneration Lab [lbr-lab.com]
- 2. precisionary.com [precisionary.com]
- 3. Immunodetection of occult eosinophils in lung tissue biopsies may help predict survival in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo lung perfusion as a human platform for preclinical small molecule testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Th2 Cells Treated with YM-341619
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1][2] Upon activation, Th2 cells produce a characteristic profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which drive the inflammatory cascade in allergic responses.[2] The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process orchestrated by specific cytokines and transcription factors. A key signaling pathway involved is the IL-4/STAT6 pathway. IL-4 binding to its receptor leads to the activation of Signal Transducer and Activator of Transcription 6 (STAT6).[3][4] Activated STAT6 then promotes the expression of the master regulator transcription factor GATA-3, which is essential for Th2 lineage commitment and the production of Th2-associated cytokines.[2][5][6][7]
YM-341619 is a potent and orally active small molecule inhibitor of STAT6.[8][9] By targeting STAT6, this compound effectively suppresses IL-4-induced Th2 differentiation.[1][8][9] This inhibitory action leads to a reduction in the expression of GATA-3 and the subsequent decrease in the production of key Th2 cytokines, IL-4 and IL-13.[1][3][9][10] Notably, this compound demonstrates selectivity for the Th2 lineage, with no significant impact on the differentiation of Th1 cells or the production of the Th1-associated cytokine, IFN-γ.[1][9] These characteristics make this compound a promising therapeutic candidate for the treatment of allergic diseases.
This document provides detailed protocols for the in vitro differentiation of human Th2 cells, treatment with this compound, and subsequent analysis of Th2 cell populations and cytokine production using flow cytometry.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | IC50 Value | Cell Type | Measurement |
| STAT6 Activation | 0.70 nM | Not specified | STAT6-dependent reporter gene expression |
| Th2 Differentiation (IL-4 induced) | 0.28 nM | Mouse spleen T cells | Inhibition of Th2 differentiation |
| IL-4 induced STAT6 luciferase activity | 1.5 nM | FW4 cells | Inhibition of luciferase gene activity |
Data compiled from publicly available research.[8][9]
Table 2: Effect of this compound on Th2 Cytokine Production and Gene Expression
| Treatment Condition | IL-4 Production | IL-13 Production | GATA-3 mRNA Expression | IFN-γ Production (Th1 condition) | T-bet mRNA Expression (Th1 condition) |
| Untreated Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Th2 Polarizing Conditions | Increased | Increased | Increased | N/A | N/A |
| Th2 Polarizing Conditions + this compound (0.1-10 nM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | No effect | No effect |
| Th1 Polarizing Conditions | N/A | N/A | N/A | No effect | No effect |
| Th1 Polarizing Conditions + this compound | N/A | N/A | N/A | No effect | No effect |
This table summarizes the expected outcomes based on published literature.[1][9]
Mandatory Visualizations
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. Human Th1/Th2/Th17 Phenotyping Kit [bdbiosciences.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. T Helper 2 Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
Troubleshooting & Optimization
YM-341619 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and proper handling of YM-341619, a potent STAT6 inhibitor.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
What is this compound and what is its primary mechanism of action? this compound, also known as AS1617612, is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2][3][4][5][6] It functions by blocking the activation of STAT6, a key transcription factor involved in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] This inhibition ultimately suppresses the differentiation of T helper 2 (Th2) cells, which play a crucial role in allergic and inflammatory responses.[1][2]
-
What are the recommended storage conditions for this compound? For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month.[1][2]
-
In which solvents is this compound soluble for in vitro studies? For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] It is possible to achieve a concentration of up to 50 mg/mL (109.07 mM) in DMSO with the aid of ultrasonication and warming to 60°C.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
-
What are the best solvent formulations for in vivo administration? For in vivo studies, this compound can be prepared as a suspension or a clear solution depending on the chosen vehicle. Common formulations include:
-
A suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of 2.5 mg/mL.[2]
-
A clear solution in 10% DMSO and 90% (20% SBE-β-CD in saline), with a solubility of at least 2.5 mg/mL.[2]
-
A clear solution in 10% DMSO and 90% corn oil, also with a solubility of at least 2.5 mg/mL.[2]
-
Troubleshooting Common Solubility Issues
-
Issue: The compound is not fully dissolving in DMSO.
-
Issue: Precipitation is observed after adding the DMSO stock solution to an aqueous buffer.
-
Solution: This is a common issue when a compound has low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically below 0.5%) to avoid precipitation. It is also advisable to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
-
Issue: The in vivo formulation appears cloudy or contains visible particles.
-
Solution: If preparing the suspended solution, ensure all components of the vehicle are added sequentially and mixed thoroughly at each step.[2] The use of an ultrasonic bath can help to create a more uniform suspension.[2] If a clear solution is desired, consider using the SBE-β-CD or corn oil-based formulations.[2]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Maximum Concentration | Solution Appearance | Application |
| DMSO | 50 mg/mL (109.07 mM) | Clear Solution | In Vitro |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.5 mg/mL (5.45 mM) | Suspended Solution | In Vivo |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.45 mM) | Clear Solution | In Vivo |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.45 mM) | Clear Solution | In Vivo |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath, heating block or water bath.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.2181 mL of DMSO to 1 mg of this compound).[1]
-
Gently warm the tube to 60°C and sonicate in an ultrasonic bath until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
-
Materials: this compound powder, anhydrous DMSO, PEG300, Tween-80, saline (0.9% NaCl), sterile tubes, ultrasonic bath.
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
In a sterile tube, add 10% of the final volume as the DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix thoroughly by vortexing.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add the remaining 45% of the final volume as saline and vortex until a uniform suspension is achieved.
-
Use an ultrasonic bath as needed to ensure homogeneity. The final concentration of this compound will be 2.5 mg/mL.[2]
-
Visualizations
Caption: Workflow for solubilizing this compound for experimental use.
Caption: this compound inhibits the STAT6 signaling pathway.
References
Optimizing YM-341619 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of YM-341619 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2][3][4][5][6] It functions by selectively targeting STAT6, a key transcription factor involved in the IL-4 signaling pathway, which is crucial for Th2 cell differentiation and the pathogenesis of allergic diseases.[7]
Q2: What is the recommended starting concentration range for in vitro experiments?
Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro cellular assays.[1][2] The IC50 values for this compound are consistently in the low nanomolar range across various experimental setups.
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solubility of this compound can be enhanced by using solvents such as DMSO.[2]
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Verify the concentration range used. The effective range is typically 0.1 nM to 100 nM.[1][2] Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Inadequate Pre-incubation Time | Ensure a sufficient pre-incubation time with this compound before stimulating the cells (e.g., with IL-4). A 30-minute pre-treatment has been shown to be effective.[1][2] |
| Compound Degradation | Check the storage conditions and age of your this compound stock solution. Improper storage can lead to degradation. Prepare fresh stock solutions if necessary. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional STAT6 and is responsive to IL-4 stimulation. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can affect the response to the inhibitor. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize errors during serial dilutions and reagent additions. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical experiments or ensure proper humidification during incubation. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: IC50 Values of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| STAT6 Inhibition | - | 0.70 nM | [1][2][3][4][5][6] |
| Th2 Differentiation (IL-4 induced) | Mouse Spleen T cells | 0.28 nM | [1][2][3][4] |
| STAT6 Luciferase Gene Activity | FW4 cells | 1.5 nM | [1][2] |
Table 2: Effective Concentration Range of this compound in Cellular Assays
| Cell Type | Concentration Range | Observed Effect | Reference |
| T cells | 0.1 - 10 nM | Decreased production of IL-4 and expression of GATA-3 mRNA. | [1][2] |
| T cells | 0.1 - 10 nM | No effect on IFN-γ production or T-bet expression. | [1][2] |
Experimental Protocols & Visualizations
Protocol: In Vitro Inhibition of Th2 Differentiation
-
Cell Culture: Culture mouse spleen T cells under appropriate conditions.
-
Pre-treatment: Pre-incubate the T cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) for 30 minutes.[2]
-
Stimulation: Induce Th2 differentiation by treating the cells with IL-4 for 16 hours.[2]
-
Analysis: Analyze the expression of Th2-specific markers, such as IL-4 and GATA-3 mRNA, using methods like RT-PCR.[2]
Diagrams
Caption: IL-4/STAT6 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. | BioWorld [bioworld.com]
- 7. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of YM-341619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-341619, a potent and selective STAT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the activation of STAT6, a key transcription factor in the Th2 immune response pathway.[2] This leads to the suppression of downstream signaling cascades initiated by cytokines such as IL-4 and IL-13.[3][4]
Q2: How selective is this compound for STAT6?
This compound demonstrates high selectivity for the Th2 differentiation pathway, which is STAT6-dependent. In cellular assays, it has been shown to inhibit Th2 differentiation without affecting Th1 cell differentiation.[1] For instance, it suppresses the production of IL-4 and the expression of the Th2 transcription factor GATA-3, while not impacting the production of the Th1 cytokine IFN-γ or the expression of the Th1 transcription factor T-bet.[3][4]
Q3: Is there any publicly available data on the broader off-target profile of this compound against a kinase or STAT panel?
Currently, detailed public records of this compound's activity against a broad panel of kinases or other STAT family members are not available in the reviewed literature. The existing research focuses on its functional selectivity for the STAT6-mediated Th2 pathway over the Th1 pathway.[1][3][4]
Troubleshooting Guide
Problem 1: I am observing inhibition of a non-Th2 related pathway in my cellular assay. Could this be an off-target effect of this compound?
Possible Cause: While this compound is reported to be highly selective for the STAT6 pathway, off-target effects are a theoretical possibility for any small molecule inhibitor. The effect you are observing could be due to interaction with an unknown kinase or signaling protein, especially at higher concentrations.
Troubleshooting Steps:
-
Confirm On-Target Effect: Run a parallel positive control experiment to confirm that this compound is inhibiting STAT6 phosphorylation or a known downstream target like GATA-3 expression in your system at the expected potency.
-
Dose-Response Curve: Perform a dose-response experiment for both the on-target and the potential off-target effect. A significant rightward shift in the IC50 for the off-target effect would suggest it is less potent and potentially not relevant at concentrations where the on-target effect is saturated.
-
Use a Structurally Unrelated STAT6 Inhibitor: If available, test a different, structurally unrelated STAT6 inhibitor. If the unexpected phenotype is not replicated, it is more likely to be a specific off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of the downstream target in the affected pathway to see if the phenotype can be reversed.
Problem 2: I am seeing unexpected toxicity or a reduction in cell viability in my cell line, which is not expected to be STAT6-dependent.
Possible Cause: Unforeseen cytotoxicity can arise from off-target effects or compound-specific properties.
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound induces cytotoxicity in your specific cell line.
-
Compare with Efficacious Dose: Compare the cytotoxic concentration with the concentration required for effective STAT6 inhibition. Ideally, there should be a significant window between the two.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is the same across all wells and is not contributing to the observed toxicity.
-
Test in a Different Cell Line: If possible, test the compound in a cell line known to be resistant to STAT6 inhibition to see if the toxicity is independent of the on-target pathway.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value (IC50) | Cell/System | Reference |
| STAT6 Activation | 0.70 nM | Not specified | [2] |
| Th2 Differentiation | 0.28 nM | Mouse Spleen T cells | [1][2] |
| STAT6 Luciferase Activity | 1.5 nM | FW4 cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value (ED50) | Species | Reference |
| IgE Production Suppression | 0.026 mg/kg (p.o.) | Rat | [1] |
Key Experimental Protocols
1. In Vitro Th1 and Th2 Cell Differentiation Assay
-
Objective: To assess the inhibitory effect of this compound on the differentiation of naive T cells into Th1 and Th2 subtypes.
-
Methodology:
-
Prepare spleen T cells from mice.
-
Culture the T cells with anti-CD3 and anti-CD28 antibodies.
-
For Th2 differentiation: Add IL-4 to the culture medium.
-
For Th1 differentiation: Add IL-12 to the culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 nM) with a 30-minute pre-treatment before adding the cytokines.[1]
-
After a specified incubation period (e.g., 16 hours), harvest the cells.[1]
-
Analyze the expression of key transcription factors (GATA-3 for Th2, T-bet for Th1) and cytokines (IL-4 for Th2, IFN-γ for Th1) using methods like RT-PCR or ELISA.[1][3]
-
2. STAT6-Dependent Reporter Gene Assay
-
Objective: To quantify the inhibition of STAT6-mediated gene expression.
-
Methodology:
-
Use a cell line (e.g., FW4 cells) that has been stably transfected with a luciferase reporter construct driven by a STAT6-dependent promoter.[1]
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.[1]
-
Stimulate the cells with IL-4 to activate the STAT6 pathway.[1]
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]
-
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
YM-341619 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of the STAT6 inhibitor, YM-341619, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] Its mechanism of action involves the inhibition of STAT6 phosphorylation, a critical step in the signaling pathway induced by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[5] By blocking STAT6 activation, this compound effectively suppresses the differentiation of T helper 2 (Th2) cells, which play a key role in allergic and inflammatory responses.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to the desired final concentration. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in saline).[3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[6]
Q4: Is there data on the stability of this compound in common experimental buffers like PBS, Tris, or HEPES?
A4: Currently, there is limited publicly available quantitative data specifically detailing the stability of this compound in various experimental buffers such as PBS, Tris, and HEPES at different pH values and temperatures. This compound contains a pyrimidine-5-carboxamide moiety. Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Pyrimidine rings themselves can also be subject to degradation under certain conditions.[7][8] Given the lack of specific data, it is recommended to prepare fresh dilutions in your experimental buffer immediately before use. For longer incubations, it is advisable to perform a pilot stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect in cell-based assays | 1. Compound Degradation: this compound may have degraded due to improper storage or instability in the experimental buffer. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: Calculation errors or inaccurate serial dilutions. 4. Cell Line Insensitivity: The chosen cell line may not have a functional IL-4/IL-13/STAT6 signaling pathway. | 1. Ensure proper storage of stock solutions (aliquoted at -80°C). Prepare fresh dilutions in culture medium for each experiment. Consider the potential for hydrolysis in aqueous buffers during long incubation times. 2. Ensure the final DMSO concentration is optimized for cell permeability and is not toxic to the cells (typically ≤ 0.1%). Pre-incubation times of 30 minutes are often sufficient.[3] 3. Double-check all calculations and ensure accurate pipetting. Use a recently calibrated pipette. 4. Confirm that your cell line expresses the IL-4 receptor and STAT6, and that the pathway can be activated by IL-4 or IL-13. A549 cells and primary T cells are known to be responsive.[9][10] |
| Precipitation of this compound in aqueous buffer or media | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. 2. High Final Concentration: The desired final concentration may exceed the solubility limit in the experimental buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. Sonication may aid in dissolution.[3] 2. If a high concentration is required, consider using a solubilizing agent like SBE-β-CD, as used in some in vivo formulations.[3] Perform a solubility test in your specific buffer before conducting the full experiment. |
| High background signal or off-target effects | 1. Compound Purity: The this compound sample may contain impurities. 2. Non-specific Activity: At high concentrations, small molecule inhibitors can exhibit off-target effects. | 1. Use a high-purity grade of this compound from a reputable supplier. 2. Perform a dose-response curve to determine the optimal concentration range that inhibits STAT6 signaling without causing general cytotoxicity or other non-specific effects. The reported IC50 is in the low nanomolar range.[3] |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Details | Source(s) |
| Molecular Formula | C₂₂H₂₁F₃N₆O₂ | [3] |
| Molecular Weight | 458.44 g/mol | [3] |
| Solubility | In DMSO: ≥ 2.5 mg/mL (5.45 mM) | [3] |
| Storage of Powder | -20°C | [4] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | [6] |
Experimental Protocols
Protocol 1: In Vitro STAT6 Phosphorylation Inhibition Assay in A549 Cells
This protocol is designed to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in the human lung adenocarcinoma cell line A549.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-4
-
This compound
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO only).
-
IL-4 Stimulation: Add recombinant human IL-4 to the wells to a final concentration of 10 ng/mL (or a pre-determined optimal concentration). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT6 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total-STAT6 signal.
Visualizations
IL-4/STAT6 Signaling Pathway and Inhibition by this compound
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. IL-4 and IL-13 induce SOCS-1 gene expression in A549 cells by three functional STAT6-binding motifs located upstream of the transcription initiation site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-341619 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YM-341619 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2][3] It functions by inhibiting the IL-4-induced differentiation of T helper (Th) cells into Th2 cells, which are key mediators of allergic responses.[1][4] this compound suppresses the production of IL-4 and the expression of GATA-3 mRNA, a critical transcription factor for Th2 differentiation, without affecting Th1 cell differentiation.[1][4]
Q2: What are the primary research applications for this compound?
This compound is primarily investigated for its therapeutic potential in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[2][4] Its ability to suppress Th2 responses makes it a valuable tool for studying the role of the STAT6 signaling pathway in these conditions.[4]
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is recommended to prepare fresh working solutions for in vivo experiments.
Troubleshooting In Vivo Delivery of this compound
This guide addresses common issues encountered during the in vivo administration of this compound.
Q1: My this compound is not dissolving properly for in vivo administration. What should I do?
This compound has limited solubility in aqueous solutions. A common method to prepare a formulation for oral or intraperitoneal injection is to create a suspended solution. Here are some proven solvent systems:
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline: This formulation results in a suspended solution with a solubility of up to 2.5 mg/mL. It may require ultrasonic treatment to ensure a uniform suspension.[5]
-
10% DMSO >> 90% (20% SBE-β-CD in saline): This method can yield a clear solution with a solubility of at least 2.5 mg/mL.[5]
-
10% DMSO >> 90% corn oil: This formulation also produces a clear solution with a solubility of at least 2.5 mg/mL and is suitable for oral administration.[5]
Troubleshooting Tip: When preparing the formulations, add each solvent sequentially and ensure the compound is fully dissolved or evenly suspended before adding the next component.[5]
Q2: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors related to the delivery of this compound:
-
Inconsistent Formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.
-
Route of Administration: The bioavailability of this compound can vary depending on the administration route. Oral administration has shown efficacy, but intravenous injection will result in different pharmacokinetic profiles.[1][2] Ensure the chosen route is consistent across all experimental groups.
-
Animal Strain and Sensitization: The efficacy of this compound has been demonstrated in models using DNP-Ascaris-sensitized rats and ovalbumin-sensitized rats.[4] The specific animal model and sensitization protocol can influence the outcome.
Q3: What are the effective doses of this compound for in vivo studies?
The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. Here are some reported effective doses:
-
Oral administration of 0.003-0.03 mg/kg was shown to reduce plasma IgE levels in DNP-Ascaris-sensitized rats.[1][4]
-
Oral administration of 0.003-3 mg/kg dose-dependently suppressed eosinophil accumulation in the lungs of ovalbumin-sensitized rats.[4]
-
Oral administration of 0.3-3 mg/kg was effective in reducing airway hyperresponsiveness in ovalbumin-sensitized rats.[4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 |
| STAT6 | STAT6 activation | 0.70 nM[1][2][3] |
| Th2 Differentiation | IL-4 induced in mouse spleen T cells | 0.28 nM[1][2] |
| STAT6 Luciferase Activity | FW4 cells | 1.5 nM[1] |
Table 2: In Vivo Efficacy of this compound (Oral Administration in Rats)
| Model | Endpoint | ED50 / Effective Dose |
| DNP-Ascaris-sensitized | Suppression of IgE production | 0.026 mg/kg[1] |
| Ovalbumin-sensitized | Suppression of eosinophil accumulation | 0.003-3 mg/kg[4] |
| Ovalbumin-sensitized | Suppression of airway hyperresponsiveness | 0.3-3 mg/kg[4] |
Table 3: Pharmacokinetic Parameters of this compound in Female BALB/c Mice (1 mg/kg, Intravenous Injection)
| Parameter | Value |
| Cmax | 80 ng/mL[1] |
| Tmax | 0.5 h[1] |
| AUC | 114 ng·h/mL[1] |
| t1/2 | 1.0 hour[1] |
| Vd | 3117 mL/kg[1] |
| CLtot | 36.1 mL/min/kg[1] |
| F% (Oral) | 25%[1] |
Experimental Protocols
Protocol: Preparation of this compound for Oral Administration (Suspended Solution)
This protocol yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a final volume of 1 mL of working solution, add 100 µL of the 25 mg/mL this compound stock solution to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution vigorously to create a uniform suspension. If precipitation occurs, use an ultrasonic bath to aid in creating a fine suspension.
-
Visually inspect the suspension for uniformity before each administration. Mix well before drawing up each dose.
Visualizations
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Troubleshooting logic for this compound in vivo delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
YM-341619 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of YM-341619 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Its primary mechanism of action is to block the phosphorylation and subsequent activation of STAT6, a key transcription factor involved in the IL-4/IL-13 signaling pathway.[3] This pathway is crucial for T helper 2 (Th2) cell differentiation and the inflammatory responses associated with allergic diseases.[4]
Q2: Why is it important to assess the cytotoxicity of this compound?
While this compound is designed to be a specific inhibitor of STAT6, it is essential to determine its off-target effects and general cytotoxicity. This information is crucial for:
-
Determining the therapeutic window: Identifying a concentration range where this compound effectively inhibits STAT6 without causing significant cell death.
-
Interpreting experimental results: Distinguishing between a specific biological effect due to STAT6 inhibition and a general cytotoxic response.
-
Drug development: Assessing the safety profile of the compound for potential therapeutic applications.
Q3: At what concentrations should I test this compound for cytotoxicity?
The effective concentration for STAT6 inhibition is in the low nanomolar range (IC50 ~0.70 nM).[1][2] It is recommended to test a broad range of concentrations to determine the cytotoxic profile. A suggested starting range could be from the effective concentration up to several orders of magnitude higher (e.g., 1 nM to 100 µM). This will help in identifying the concentration at which cytotoxic effects become apparent and in determining the IC50 for cytotoxicity.
Q4: Which cell lines are appropriate for testing this compound cytotoxicity?
The choice of cell line will depend on your research question.
-
For studying on-target effects: Use cell lines where the STAT6 pathway is active and relevant, such as various immune cells (e.g., T-cells, B-cells, macrophages) or cancer cell lines with dysregulated STAT6 signaling.[3][5]
-
For general cytotoxicity screening: A panel of commonly used cancer cell lines (e.g., HeLa, A549, MCF7) or non-cancerous cell lines (e.g., HEK293, NIH3T3) can be used to assess broad-spectrum cytotoxicity.
Q5: What are the common methods to assess cytotoxicity?
Several standard assays can be used to measure cytotoxicity, each with its own principle:
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.[6][7][8]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane. The release of lactate dehydrogenase (LDH) into the culture medium or the uptake of dyes like trypan blue by non-viable cells is a marker of cytotoxicity.[9][10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[12][13][14][15]
Troubleshooting Guides
MTT/XTT/WST-1 Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the culture medium.- this compound interference with the assay. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.- Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt. |
| Low signal or poor dynamic range | - Low cell number.- Insufficient incubation time with the reagent.- Cell death in control wells. | - Optimize cell seeding density.- Increase incubation time with the assay reagent (within the recommended range).- Check for issues with cell culture conditions or reagent toxicity. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
LDH Release Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background LDH activity | - Serum in the culture medium contains LDH.- Mechanical stress on cells during handling. | - Use serum-free medium for the assay period.- Handle cells gently; avoid vigorous pipetting. |
| Low signal (low LDH release) | - Insufficient cell death.- Assay performed too early. | - Ensure the concentrations of this compound are high enough to induce cytotoxicity.- Optimize the incubation time with the compound. |
| Maximum LDH release control is low | - Incomplete cell lysis. | - Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis. |
Annexin V/PI Staining
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control | - Cells are not healthy at the start of the experiment.- Harsh cell handling during harvesting. | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Use gentle trypsinization (if applicable) and centrifugation. |
| High percentage of PI positive cells | - Late-stage apoptosis or necrosis is the predominant form of cell death.- Membrane damage due to handling. | - Analyze samples at earlier time points to detect early apoptosis.- Handle cells gently. |
| Poor separation between populations | - Incorrect compensation settings on the flow cytometer.- Inappropriate voltage settings. | - Use single-stained controls to set up proper compensation.- Optimize FSC, SSC, and fluorescence channel voltages. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (serum-free recommended for the assay period)
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (to be treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum Release Control: About 30 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based protocol distinguishes between different stages of cell death.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Assay | Cell Line | Incubation Time (h) | IC50 (µM) |
| MTT | Jurkat | 48 | > 100 |
| LDH | A549 | 48 | 85.6 |
| Annexin V | HeLa | 24 | 72.3 |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. protocols.io [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of YM-341619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of YM-341619, a potent STAT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been shown to be variable and generally low across different species. Reported values are approximately 8% in monkeys, 15% in mice, and 29% in dogs.[1][2] This suggests that significant challenges exist in achieving adequate systemic exposure through oral administration.
Q2: What are the primary factors that could be contributing to the poor oral bioavailability of this compound?
A2: While specific data on the physicochemical properties of this compound are limited in publicly available literature, the poor oral bioavailability is likely due to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecule's size, polarity, and other structural features might hinder its ability to pass through the intestinal epithelium.
-
Extensive First-Pass Metabolism: this compound is reported to have a high in-vitro hepatic clearance, indicating that a significant portion of the absorbed drug may be metabolized by the liver before it reaches systemic circulation.[1][2]
Q3: How can I determine the primary cause of poor oral bioavailability in my experiments?
A3: A systematic approach is recommended to identify the root cause. The following workflow can guide your investigation.
Caption: Experimental workflow for diagnosing the cause of poor oral bioavailability.
Q4: My data suggests poor solubility is the main issue. What formulation strategies can I employ?
A4: For solubility-limited compounds like this compound, several formulation strategies can be explored. The choice of strategy will depend on the specific properties of your formulation and the desired release profile.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Techniques include micronization and nanosizing. Can be effective for drugs where dissolution is the rate-limiting step. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and greater solubility than the crystalline form. | Polymer selection is critical. Stability of the amorphous form needs to be assessed. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, or a mixture, bypassing the need for dissolution in the GI tract. | Can also enhance lymphatic uptake, potentially reducing first-pass metabolism. Formulation types include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS). |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more soluble inclusion complex. | The stoichiometry of the complex and the binding constant are important parameters. |
Q5: What if low permeability is the limiting factor?
A5: If this compound exhibits low intestinal permeability, strategies should focus on transiently opening tight junctions or utilizing carrier-mediated transport.
| Strategy | Mechanism | Examples of Excipients |
| Permeation Enhancers | These agents reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular drug transport. | Chitosan, sodium caprate, certain fatty acids. |
| Ion Pairing | For ionizable drugs, pairing with a lipophilic counter-ion can increase the overall lipophilicity of the complex, favoring transcellular absorption. | Not directly applicable if this compound is a neutral molecule. |
| Efflux Pump Inhibitors | If the drug is a substrate for efflux transporters like P-glycoprotein (P-gp), co-administration with an inhibitor can increase intracellular concentration and net absorption. | Verapamil, cyclosporine A, and some natural products. |
Q6: How can the impact of high first-pass metabolism be mitigated?
A6: Given the reported high hepatic clearance of this compound, addressing first-pass metabolism is crucial.
| Strategy | Mechanism | Considerations |
| Enteric Coating | Protects the drug from degradation in the acidic environment of the stomach and allows for release in the intestine. | May not protect against intestinal or hepatic metabolism. |
| Co-administration with Enzyme Inhibitors | Inhibiting the activity of metabolizing enzymes (e.g., cytochrome P450s) can increase the fraction of the drug that reaches systemic circulation. | Potential for drug-drug interactions. Requires careful dose selection. Grapefruit juice is a well-known inhibitor of CYP3A4. |
| Prodrug Approach | A chemically modified version of the drug is designed to be absorbed and then converted to the active form in the body, potentially bypassing the primary sites of first-pass metabolism. | Requires significant medicinal chemistry effort and regulatory consideration. |
| Lymphatic Targeting | Lipid-based formulations can promote uptake into the lymphatic system, which bypasses the portal circulation and direct delivery to the liver. | Formulation with long-chain triglycerides is often required. |
Troubleshooting Guides
Problem 1: High variability in plasma concentrations after oral dosing.
-
Possible Cause: Poor solubility and dissolution, leading to erratic absorption that can be highly dependent on gastrointestinal conditions (e.g., presence of food).
-
Troubleshooting Steps:
-
Conduct a food-effect study: Compare the pharmacokinetic profile in fasted versus fed states. A significant positive food effect often points to solubility/dissolution limitations.
-
Formulate with solubilizing agents: Prepare a simple solution or suspension of this compound in a vehicle containing surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to assess if improving solubility reduces variability.
-
Consider a lipid-based formulation: These can reduce the impact of GI variability on drug absorption.
-
Problem 2: Very low or undetectable plasma concentrations after oral administration.
-
Possible Causes:
-
Extremely poor solubility.
-
Very low permeability.
-
Extensive and rapid first-pass metabolism.
-
-
Troubleshooting Steps:
-
Re-evaluate intrinsic solubility: Determine the solubility in simulated gastric and intestinal fluids.
-
Perform a Caco-2 permeability assay: This will provide an in vitro assessment of intestinal permeability and identify if it is a major barrier.
-
Investigate in vitro metabolism: Use liver microsomes or hepatocytes to confirm the high metabolic clearance and identify the major metabolites. If metabolism is very high, oral administration may not be a viable route without significant formulation intervention or chemical modification.
-
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility at that pH.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 monolayer to confirm its integrity.
-
Permeability Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration) to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Also, collect a sample from the apical side at the end of the experiment.
-
Analyze the concentration of this compound in all samples by a sensitive analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Signaling Pathway
This compound is an inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6). The canonical STAT6 signaling pathway, which is crucial in the Th2 immune response, is initiated by cytokines like IL-4 and IL-13.
Caption: The inhibitory action of this compound on the STAT6 signaling pathway.
References
YM-341619 dose-response curve analysis and interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with YM-341619. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during dose-response curve analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by preventing the activation of STAT6, a key transcription factor in the Th2 immune response.[2] This inhibition ultimately suppresses the differentiation of T helper cells into the Th2 subset.[3]
Q2: What are the typical IC50 values observed for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. Reported values include 0.70 nM for STAT6 inhibition and 0.28 nM for the inhibition of IL-4 induced Th2 differentiation in mouse spleen T cells.[1][2] In STAT6 luciferase reporter gene assays, an IC50 of 1.5 nM has been observed.[1][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vivo studies, a suspended solution can be prepared. For example, a 2.5 mg/mL solution can be made by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Does this compound affect Th1 cell differentiation?
A4: No, studies have shown that this compound does not affect Th1 cell differentiation.[1] It selectively inhibits the Th2 response, showing no significant impact on the production of IFN-γ or the expression of the Th1 transcription factor T-bet.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform a cell count before plating. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and verify concentrations. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| No observable inhibitory effect | Inactive compound. | Verify the storage conditions and age of the this compound stock. Consider purchasing a new batch. |
| Insufficient incubation time. | Based on protocols, a pre-incubation time of 30 minutes before IL-4 stimulation is recommended, followed by a 16-hour incubation.[4] | |
| Cell line not responsive to IL-4/STAT6 signaling. | Confirm that your cell line expresses the IL-4 receptor and has a functional STAT6 signaling pathway. | |
| Unexpected cell toxicity | High concentration of DMSO in the final culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Compound precipitation. | Check the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent system or adjusting the final concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | IC50 Value (nM) |
| STAT6 Inhibition | - | 0.70[1][2] |
| IL-4 Induced Th2 Differentiation | Mouse Spleen T Cells | 0.28[1][2] |
| STAT6 Luciferase Gene Activity | FW4 Cells | 1.5[1][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter Measured | Effective Dose |
| DNP-Ascaris-sensitized rats | IgE Production | ED50 = 0.026 mg/kg (p.o.)[1][4] |
| Ovalbumin-sensitized rats | Eosinophil Accumulation in Lung | 0.003 - 3 mg/kg (p.o.)[3] |
| Ovalbumin-sensitized rats | Airway Hyperresponsiveness | 0.3 - 3 mg/kg (p.o.)[3] |
Experimental Protocols
Protocol 1: In Vitro Th2 Differentiation Assay
-
Cell Preparation: Isolate spleen T cells from mice.
-
Cell Seeding: Plate the T cells at a desired density in a multi-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound. A typical concentration range is 0.1 nM to 100 nM.[1][4]
-
Pre-incubation: Add the diluted this compound or vehicle control to the cells and incubate for 30 minutes.[1][4]
-
Stimulation: Induce Th2 differentiation by adding IL-4 to the cell culture.
-
Incubation: Culture the cells for a specified period (e.g., 16 hours for mRNA analysis).[4]
-
Analysis: Measure the desired endpoints, such as the expression of IL-4 and GATA-3 mRNA via RT-PCR, or the production of Th2 cytokines (IL-4, IL-13) by ELISA.[1][3]
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 activation.
Caption: Experimental workflow for generating a this compound dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Minimizing variability in YM-341619 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with YM-341619, a potent and selective inhibitor of STAT6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4][5] Its primary mechanism of action is to selectively block the IL-4/IL-13 signaling pathway by inhibiting the phosphorylation and subsequent activation of STAT6.[6][7] This makes it a valuable tool for studying Th2-mediated immune responses and a potential therapeutic agent for allergic diseases like asthma.[1][8]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, proper storage and handling are crucial. For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is not recommended to store the stock solution at room temperature for extended periods.[5] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 50 mg/mL (109.07 mM), which may require ultrasonication and warming to 60°C to fully dissolve. For in vivo studies, a common vehicle is a suspension in 10% DMSO and 90% corn oil. Another option is a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a suspended solution.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Variability in IC50 values is a common issue that can arise from several factors.
| Potential Cause | Recommended Solution |
| Inaccurate Serial Dilutions | Due to the high potency of this compound (in the nanomolar range), small errors in dilution can lead to significant variations. Prepare fresh serial dilutions for each experiment using calibrated pipettes. Perform dilutions in a stepwise manner to minimize errors. |
| Cell Density and Health | Ensure a consistent number of viable cells are seeded in each well. Cell health can impact signaling pathways; use cells in the logarithmic growth phase and regularly check for viability (e.g., using Trypan Blue). |
| Pre-incubation Time | The duration of pre-incubation with this compound before stimulation (e.g., with IL-4) is critical. A 30-minute pre-incubation is often cited.[1][9] Standardize this time across all experiments. |
| Reagent Quality | The quality and activity of cytokines like IL-4 can vary. Use a consistent source and lot of cytokines. Reconstitute and store them according to the manufacturer's instructions. |
| Assay-Specific Conditions | Optimize and standardize assay parameters such as incubation times, antibody concentrations (for ELISAs or Western blots), and substrate incubation times to ensure they are not limiting factors. |
Issue 2: Poor Solubility or Precipitation of this compound in Media
This compound has limited aqueous solubility, which can lead to precipitation in cell culture media.
| Potential Cause | Recommended Solution |
| "Shock" Precipitation | When adding a concentrated DMSO stock directly to aqueous media, the compound can precipitate. To avoid this, perform an intermediate dilution in a serum-containing medium or a protein-rich solution (like BSA) before adding to the final culture medium. |
| High Final Concentration | The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity and to maintain the solubility of this compound. |
| Media Components | Certain components in the cell culture media can interact with the compound.[10] If precipitation is observed, consider testing different media formulations or using serum-free media if appropriate for your cell type. |
| Storage of Working Solutions | Do not store diluted working solutions of this compound in aqueous buffers for extended periods. Prepare them fresh from the frozen DMSO stock for each experiment. |
Issue 3: Unexpected Off-Target or Cytotoxic Effects
At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects or cytotoxicity.
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response curve to determine the optimal concentration range for STAT6 inhibition without inducing cytotoxicity. Use the lowest effective concentration for your experiments. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level (e.g., ≤ 0.1%). |
| Compound Purity and Lot-to-Lot Variability | Impurities in the compound or variations between different manufacturing lots can lead to inconsistent results.[2] Whenever possible, obtain a certificate of analysis for the lot of this compound being used. If switching to a new lot, it is advisable to perform a bridging experiment to compare its activity with the previous lot. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound. It is important to establish the optimal working concentration for each cell line used. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| IC50 (STAT6 Inhibition) | 0.70 nM | Not specified[1][2][3][4][5] |
| IC50 (Th2 Differentiation) | 0.28 nM | IL-4 induced differentiation in mouse spleen T cells[1][2][3][4][11] |
| IC50 (STAT6 Luciferase Activity) | 1.5 nM | FW4 cells, 30 min pre-treatment before IL-4 stimulation[1][9] |
| ED50 (IgE Production Suppression) | 0.026 mg/kg | Oral administration in DNP-Ascaris-sensitized rats[1][9] |
Pharmacokinetic Parameters in BALB/c Mice (1 mg/kg, i.v.)
| Parameter | Value |
| Cmax | 80 ng/mL |
| Tmax | 0.5 h |
| AUC | 114 ng·h/mL |
| t1/2 | 1.0 h |
| Vd | 3117 mL/kg |
| CLtot | 36.1 mL/min/kg |
| F% (Oral Bioavailability) | 25% |
| Data from MedChemExpress product datasheet.[1][9] |
Experimental Protocols
Protocol 1: In Vitro STAT6 Inhibition Assay (Luciferase Reporter)
-
Cell Seeding: Plate FW4 cells (or another suitable STAT6 reporter cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Pre-treatment: Add the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the cells and incubate for 30 minutes at 37°C.[1][9]
-
Stimulation: Add IL-4 to a final concentration of 10 ng/mL to induce STAT6 activation.
-
Incubation: Incubate the plate for 6-16 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein or a co-transfected control reporter) and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vitro Th2 Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleens of mice using a standard cell isolation kit.
-
Plate Coating: Coat a 24-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies overnight at 4°C.[12]
-
Cell Plating and Treatment: Wash the coated plate with sterile PBS. Plate the naïve CD4+ T cells at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium. Add the desired concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) or vehicle control.[9]
-
Differentiation Induction: Add the Th2-polarizing cytokines: IL-4 (e.g., 10 ng/mL), IL-2 (e.g., 5 ng/mL), and anti-IFN-γ antibody (e.g., 1 µg/mL).[12]
-
Incubation: Culture the cells for 4-5 days at 37°C in a CO2 incubator.[12]
-
Analysis: Analyze Th2 differentiation by measuring IL-4 and GATA-3 mRNA expression via RT-PCR or by intracellular cytokine staining for IL-4 followed by flow cytometry.[9][12]
Visualizations
Caption: Mechanism of action of this compound in the STAT6 signaling pathway.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting variable this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Helper 2 Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Addressing unexpected results with YM-341619 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM-341619, a potent and selective inhibitor of STAT6. This guide is intended for researchers, scientists, and drug development professionals to address potential unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the phosphorylation of STAT6, a key step in the signaling pathway initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[3][4] This inhibition ultimately prevents the differentiation of naive T helper (Th) cells into Th2 cells, which are critical mediators of allergic and inflammatory responses.[1]
Q2: What are the expected outcomes of successful this compound treatment in vitro?
A2: Successful in vitro treatment with this compound should lead to a dose-dependent decrease in Th2 cell differentiation.[1] Specifically, you should observe:
-
Reduced expression of GATA-3, the master transcription factor for Th2 differentiation.[5]
-
Decreased production of Th2-associated cytokines, primarily IL-4 and IL-13.[1][5]
-
No significant effect on the differentiation of other T helper subsets, such as Th1 cells, or the production of their associated cytokines (e.g., IFN-γ).[1][5]
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are critical for maintaining its activity.
-
Storage: The powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
Solubility: this compound is soluble in DMSO at 50 mg/mL (109.07 mM) with the aid of ultrasonication and warming to 60°C.[5] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline are recommended to create a suspended or clear solution.[1][5]
Troubleshooting Guide
Issue 1: No or Low Inhibitory Effect on Th2 Differentiation
If you observe a minimal or no decrease in Th2 markers (e.g., GATA-3, IL-4, IL-13) after this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Compound Preparation or Storage | - Verify that the compound was stored under the recommended conditions.[5] - Ensure complete solubilization in DMSO before preparing working dilutions. Use ultrasonication and warming if necessary.[5] - Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Culture Conditions | - Confirm the viability and health of your naive CD4+ T cells before starting the differentiation protocol. - Ensure the potency of your recombinant IL-4 and other cytokines used to induce Th2 differentiation. - Optimize cell seeding density to avoid overgrowth or nutrient depletion. |
| Incorrect Dosing or Timing of Treatment | - Perform a dose-response experiment to determine the optimal IC50 in your specific cell system. Published IC50 values are a good starting point but may vary. - Pre-incubate cells with this compound for at least 30 minutes before adding IL-4 to ensure target engagement.[5] |
| Cell Line Resistance or Low STAT6 Expression | - Verify STAT6 expression and phosphorylation in your cell line upon IL-4 stimulation via Western blot or flow cytometry. - Consider using a different cell line known to have a robust Th2 differentiation capacity. |
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
If you observe a significant decrease in cell viability that is not consistent with the expected anti-proliferative effects on Th2 cells, investigate the following.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | - Lower the concentration of this compound. Even selective inhibitors can have off-target effects at high concentrations. - Determine the cytotoxic concentration (CC50) and ensure your experimental concentrations are well below this value. |
| Solvent (DMSO) Toxicity | - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls. |
| Off-Target Effects | - While this compound is reported to be selective for STAT6, off-target effects are a possibility with any small molecule inhibitor.[6] - If cytotoxicity persists at low concentrations, consider using a structurally different STAT6 inhibitor as a control to see if the effect is target-specific. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Assay/Model | Reference |
| STAT6 Inhibition (IC50) | 0.70 nM | Biochemical Assay | [1][2] |
| Th2 Differentiation Inhibition (IC50) | 0.28 nM | Mouse Spleen T Cells | [1] |
| STAT6 Luciferase Activity Inhibition (IC50) | 1.5 nM | FW4 Cells | [5] |
| IgE Production Suppression (ED50) | 0.026 mg/kg | DNP-Ascaris-sensitized rats (oral admin.) | [5] |
Table 2: Pharmacokinetic Profile of this compound in BALB/c Mice (1 mg/kg, intravenous injection)
| Parameter | Value | Reference |
| Cmax | 80 ng/mL | [5] |
| Tmax | 0.5 h | [5] |
| AUC | 114 ng·h/mL | [5] |
| t1/2 | 1.0 h | [5] |
| Vd | 3117 mL/kg | [5] |
| CLtot | 36.1 mL/min/kg | [5] |
| F% (Oral Bioavailability) | 25% | [5] |
Experimental Protocols
Protocol 1: In Vitro Th2 Differentiation Assay
-
Cell Preparation: Isolate naive CD4+ T cells from the spleens of BALB/c mice using a MACS naive CD4+ T cell isolation kit.
-
Plate Coating: Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Cell Seeding: Wash the plate with sterile PBS and seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the cells to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a DMSO vehicle control. Pre-incubate for 30 minutes at 37°C.
-
Th2 Differentiation Induction: Add recombinant mouse IL-4 (10 ng/mL) and anti-IFN-γ antibody (10 µg/mL) to the wells.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytokine Production: Collect supernatants and measure IL-4 and IL-13 levels by ELISA.
-
Transcription Factor Expression: Harvest cells, perform intracellular staining for GATA-3, and analyze by flow cytometry.
-
mRNA Expression: Extract RNA and perform RT-qPCR for Gata3, Il4, and Il13.
-
Protocol 2: Western Blot for STAT6 Phosphorylation
-
Cell Stimulation: Seed a suitable cell line (e.g., A549, Jurkat) in a 6-well plate. Starve the cells overnight in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with recombinant human IL-4 (20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin).
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6.
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. recludixpharma.com [recludixpharma.com]
- 4. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scbt.com [scbt.com]
YM-341619 batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with YM-341619. The information provided is intended to help address potential issues, including concerns about batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AS1617612, is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Its primary mechanism of action is the inhibition of STAT6 phosphorylation and subsequent nuclear translocation, which is a critical step in the interleukin-4 (IL-4) signaling pathway. By inhibiting STAT6, this compound effectively suppresses the differentiation of T helper (Th) cells into the Th2 lineage, which are key mediators of allergic responses.[1][3]
Q2: What are the common applications of this compound in research?
This compound is primarily used in preclinical research for allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][3] It is utilized in both in vitro and in vivo models to study the role of the IL-4/STAT6 signaling pathway in allergic inflammation and to evaluate the therapeutic potential of STAT6 inhibition.
Q3: Are there any known batch-to-batch variability issues with this compound?
While there are no widespread, officially documented reports of batch-to-batch variability specific to this compound, it is a critical parameter to consider for any research-grade small molecule. Variability in purity, solubility, or the presence of impurities between different manufacturing lots can potentially impact experimental results. Researchers should implement quality control measures to mitigate these risks.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common formulation involves creating a suspension. A typical protocol involves dissolving the compound in DMSO first, then mixing with PEG300 and Tween-80, and finally adding saline to the desired concentration.[1] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to maintain stability.[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of STAT6 activity.
Possible Causes:
-
Suboptimal Compound Potency: The specific activity of the this compound batch may be lower than expected.
-
Degradation of the Compound: Improper storage or handling may have led to the degradation of this compound.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.
-
Cell Culture Conditions: Variations in cell density, serum concentration, or passage number can affect cellular responses.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, obtain a certificate of analysis (CoA) for the specific batch from the supplier. Consider analytical validation via techniques like HPLC-MS to confirm purity and identity.
-
Perform a Dose-Response Curve: Always run a fresh dose-response experiment to determine the IC50 in your specific assay system. Compare this to the published values (see Table 1). A significant rightward shift in the IC50 may indicate a problem with the compound batch.
-
Prepare Fresh Stock Solutions: Discard old stock solutions and prepare new ones from the solid compound.
-
Standardize Experimental Conditions: Ensure all experimental parameters, including cell line, passage number, seeding density, and stimulation conditions (e.g., IL-4 concentration), are consistent across experiments.
Issue 2: Poor solubility or precipitation of the compound in culture media.
Possible Causes:
-
Low Compound Purity: Impurities can significantly affect the solubility of the compound.
-
Incorrect Solvent: The solvent used may not be appropriate for the final concentration in the assay.
-
Supersaturation: The final concentration of this compound in the aqueous media may exceed its solubility limit, even with an intermediate solvent like DMSO.
Troubleshooting Steps:
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the media, perform serial dilutions in the appropriate solvent before the final dilution into the aqueous buffer or media.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution.
-
Consult Supplier's Solubility Data: Refer to the supplier's datasheet for recommended solvents and solubility information.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 Value | Reference |
| STAT6 Inhibition | - | 0.70 nM | [1][2] |
| IL-4 induced Th2 differentiation | Mouse Spleen T cells | 0.28 nM | [1][2][4] |
| IL-4-induced STAT6 Luciferase Activity | FW4 cells | 1.5 nM | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model | Dosage | Effect | Reference |
| IgE Production Suppression | Rat | DNP-Ascaris sensitized | 0.003-0.03 mg/kg (p.o.) | ED50 = 0.026 mg/kg | [1] |
| Eosinophil Accumulation | Rat | Ovalbumin-sensitized | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression | [3] |
| Airway Hyperresponsiveness | Rat | Ovalbumin-sensitized | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression | [3] |
| Eosinophil Infiltration | Mouse | Antigen-induced | 0.3 mg/kg (p.o.) | 71% inhibition | [4] |
| Pharmacokinetics | |||||
| Cmax | Mouse | 1 mg/kg (i.v.) | 80 ng/mL | [1][5] | |
| Tmax | Mouse | 1 mg/kg (i.v.) | 0.5 h | [1][5] | |
| t1/2 | Mouse | 1 mg/kg (i.v.) | 1.0 h | [1][5] | |
| Bioavailability | Mouse | - | - | 15% | [4] |
Experimental Protocols
Protocol 1: In Vitro STAT6 Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture: Plate FW4 cells (or other suitable STAT6 reporter cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Pre-treatment: Pre-treat the cells with the this compound dilutions for 30 minutes.[1]
-
Stimulation: Stimulate the cells with recombinant IL-4 at a pre-determined optimal concentration (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
How to control for vehicle effects with YM-341619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-341619. Our goal is to help you design robust experiments and navigate potential challenges.
Understanding Vehicle Effects
A "vehicle" is the substance used to dissolve and administer a compound, in this case, this compound. It is crucial to control for the effects of the vehicle itself to ensure that any observed biological effects are due to the compound of interest and not the delivery agent.[1] A vehicle control group receives the same volume of the vehicle solution, prepared in the exact same way, but without the dissolved this compound.[2]
A recommended vehicle for in vivo administration of this compound is a suspension solution prepared as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation can achieve a concentration of 2.5 mg/mL.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected mortality or signs of toxicity in all animal groups (including vehicle control). | The vehicle itself may be causing toxicity. High concentrations of DMSO and PEG400 have been associated with neurotoxicity and other adverse effects in animal models.[4][5] The administration volume or rate may be too high. | - Lower the concentration of DMSO in the vehicle if possible. A formulation with as low as 2% DMSO has been suggested for sensitive animal models. - Reduce the total volume administered. - Administer the solution more slowly. - Include a "no treatment" control group to assess the baseline health of the animals. |
| This compound does not appear to be effective (no difference between treated and vehicle control groups). | The compound may not have been fully dissolved or may have precipitated out of solution. The dose of this compound may be too low. | - Ensure proper preparation of the vehicle and complete dissolution of this compound. Sonication may be required.[3] - Prepare the formulation fresh before each use. - Perform a dose-response study to determine the optimal effective dose for your specific model. Published studies have used oral doses ranging from 0.003 to 3 mg/kg in rats.[6] |
| High variability in results within experimental groups. | Inconsistent preparation of the this compound formulation. Inaccurate dosing. | - Ensure the this compound solution is homogenous before each administration. - Calibrate all equipment used for dosing. - Ensure consistent administration technique (e.g., gavage, injection site). |
| The vehicle control group shows a significant biological effect compared to the "no treatment" control group. | One or more components of the vehicle are biologically active in your experimental model. For example, DMSO is known to have various biological effects. | - This is why a vehicle control is essential. The effect of this compound should be determined by comparing the this compound treated group to the vehicle control group, not the "no treatment" group. - If the vehicle effect is undesirable, consider alternative vehicle formulations. |
| Precipitation of this compound is observed during preparation or storage. | The solubility limit of this compound in the vehicle has been exceeded. The solution may be unstable at the storage temperature. | - Do not exceed the recommended concentration of 2.5 mg/mL. - Prepare the formulation fresh and use it immediately. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use. Stock solutions in pure DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group necessary?
A1: A vehicle control group is critical to distinguish the pharmacological effects of this compound from any effects caused by the solvents used to dissolve and administer it.[1] Without a proper vehicle control, you cannot confidently attribute your observations to the drug itself.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[3][7] It works by preventing the phosphorylation and subsequent activation of STAT6, a key step in the signaling pathway of interleukins IL-4 and IL-13.[8] This inhibition blocks the differentiation of T helper 2 (Th2) cells, which are involved in allergic and inflammatory responses.
Q3: Can I use a different vehicle for this compound?
A3: While the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is a common formulation for poorly soluble compounds, other vehicles may be suitable depending on your experimental needs and administration route. However, any new vehicle must be thoroughly validated to ensure it is non-toxic and does not interfere with the experimental outcomes. Always include a vehicle control group for any new formulation.
Q4: Are there known off-target effects of this compound?
A4: this compound is described as a selective inhibitor of STAT6.[6] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[2][9] It is good practice to include experiments that can help confirm the on-target effect, such as measuring the downstream targets of STAT6 activation.
Q5: How should I prepare the this compound vehicle?
A5: To prepare a 1 mL working solution, follow this sequence:
-
Start with 100 µL of a 25 mg/mL stock solution of this compound in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.[3]
Experimental Protocols
In Vitro STAT6 Inhibition Assay
This protocol is a general guideline for assessing the in vitro potency of this compound.
-
Cell Culture: Culture a suitable cell line that expresses the IL-4 receptor and STAT6 (e.g., human B cells, mouse splenocytes).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the cell culture medium should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with recombinant IL-4 to induce STAT6 phosphorylation.
-
Lysis and Analysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells and collect the protein lysates.
-
Western Blotting: Perform a Western blot analysis to detect the levels of phosphorylated STAT6 (p-STAT6) and total STAT6. The ratio of p-STAT6 to total STAT6 will indicate the inhibitory effect of this compound.
In Vivo Model of Allergic Airway Inflammation
This protocol provides a framework for evaluating the in vivo efficacy of this compound.
-
Animals: Use a relevant animal model, such as ovalbumin (OVA)-sensitized and challenged mice.
-
Experimental Groups:
-
Group 1: Naive (no sensitization or challenge)
-
Group 2: OVA-sensitized/challenged + Vehicle
-
Group 3: OVA-sensitized/challenged + this compound (low dose)
-
Group 4: OVA-sensitized/challenged + this compound (high dose)
-
-
Sensitization and Challenge: Sensitize the mice with intraperitoneal injections of OVA and an adjuvant. Subsequently, challenge the mice with aerosolized OVA to induce an allergic airway response.
-
Drug Administration: Prepare the this compound formulation and the vehicle control as described above. Administer this compound or vehicle orally (p.o.) or via the desired route at a specific time point before or during the OVA challenge period.
-
Outcome Measures: At the end of the experiment, assess the following:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure the number and type of inflammatory cells (e.g., eosinophils).
-
Histology: Examine lung tissue sections for signs of inflammation and mucus production.
-
Cytokine Levels: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
Airway Hyperresponsiveness: Measure the airway resistance in response to a bronchoconstrictor like methacholine.
-
Data Presentation
In Vitro IC50 Values for this compound
| Assay | Species | IC50 (nM) |
| STAT6 Activation | Not Specified | 0.70 |
| Th2 Differentiation | Mouse | 0.28 |
| STAT6 Luciferase Gene Activity | Not Specified | 1.5 |
Data compiled from multiple sources.[3][7]
In Vivo Efficacy of this compound in a Rat Model of Allergy
| Parameter | Dose (mg/kg, p.o.) | Effect |
| Plasma IgE Level | 0.003 - 0.03 | Dose-dependent reduction |
| Eosinophil Accumulation in Lung | 0.003 - 3 | Dose-dependent suppression |
| Airway Hyperresponsiveness | 0.3 - 3 | Dose-dependent suppression |
Adapted from studies in DNP-Ascaris-sensitized and ovalbumin-sensitized rats.[6]
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for an in vivo experiment using this compound.
IL-4/STAT6 Signaling Pathway and Point of Inhibition
Caption: The IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of YM-341619 and Other STAT6 Inhibitors
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the JAK-STAT signaling pathway.[1] Activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 plays a crucial role in mediating Th2 immune responses, which are implicated in allergic diseases such as asthma and atopic dermatitis.[1] Consequently, the development of STAT6 inhibitors is a promising therapeutic strategy for these conditions. This guide provides a comparative overview of YM-341619 against other notable STAT6 inhibitors, supported by experimental data.
Overview of STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their receptors initiates a signaling cascade that leads to the phosphorylation of STAT6.[1] Once phosphorylated, STAT6 molecules form dimers and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes responsible for Th2 cell differentiation and inflammatory responses.[1]
References
A Head-to-Head Preclinical Comparison of the Novel STAT6 Inhibitor YM-341619 with Current Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational STAT6 inhibitor, YM-341619, with established asthma therapies. The following sections detail the mechanism of action, in vitro potency, and in vivo efficacy in preclinical models, supported by experimental data and protocols to facilitate a comprehensive evaluation.
Executive Summary
Asthma is a chronic inflammatory disease of the airways, predominantly driven by Type 2 inflammation, which is orchestrated by cytokines such as IL-4 and IL-13. The transcription factor STAT6 is a critical node in the signaling pathway of these cytokines. This compound is a potent and orally active inhibitor of STAT6, positioning it as a potential novel oral therapy for asthma. This guide compares the preclinical profile of this compound against current cornerstone asthma treatments: inhaled corticosteroids (ICS), long-acting beta-agonists (LABA), and biologicals targeting specific components of the Type 2 inflammatory cascade.
Mechanism of Action
A fundamental difference between this compound and current asthma therapies lies in their molecular targets. This compound directly targets the intracellular signaling molecule STAT6, a common pathway for both IL-4 and IL-13, thereby inhibiting the differentiation of Th2 cells and subsequent inflammatory responses.[1][2] In contrast, current therapies act on various other components of the asthma pathophysiology.
-
Inhaled Corticosteroids (e.g., Fluticasone Propionate): These synthetic glucocorticoids are potent anti-inflammatory agents that bind to the glucocorticoid receptor.[3] This complex then translocates to the nucleus to regulate gene expression, leading to the inhibition of pro-inflammatory cytokine production and a reduction in inflammatory cell infiltration in the airways.[3]
-
Long-Acting Beta-Agonists (e.g., Salmeterol): LABAs are bronchodilators that act by stimulating β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and opening of the airways.[4] While their primary role is bronchodilation, some studies suggest they may also have modest anti-inflammatory effects.[4]
-
Anti-IgE Therapy (Omalizumab): This monoclonal antibody binds to free circulating IgE, preventing it from binding to its receptor on mast cells and basophils. This action inhibits the release of inflammatory mediators that trigger allergic responses.[5]
-
Anti-IL-5 Therapy (Mepolizumab): This monoclonal antibody targets IL-5, a key cytokine responsible for the maturation, activation, and survival of eosinophils, a major inflammatory cell type in eosinophilic asthma.[6]
-
Anti-IL-4/IL-13 Therapy (Dupilumab): This monoclonal antibody blocks the shared receptor component for IL-4 and IL-13, thereby inhibiting the signaling of both cytokines which are central drivers of Type 2 inflammation.[7]
References
- 1. | BioWorld [bioworld.com]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dupilumab improves outcomes in allergic & nonallergic asthma [aaaai.org]
Validating the Specificity of YM-341619 for STAT6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT6 inhibitor YM-341619 with other emerging alternatives, focusing on specificity and potency. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of STAT6-mediated signaling pathways.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T helper 2 (Th2) cells, which play a critical role in allergic inflammation and other immune responses. Consequently, the development of potent and specific STAT6 inhibitors is a significant area of research for therapeutic intervention in diseases such as asthma, atopic dermatitis, and allergic rhinitis. This compound (also known as AS1617612) is a potent and orally active STAT6 inhibitor. This guide evaluates its specificity in comparison to other small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that have been developed to target STAT6.
Comparative Analysis of STAT6 Inhibitors
The following tables summarize the available quantitative data on the potency and selectivity of this compound and its alternatives.
Table 1: Potency of STAT6 Inhibitors
| Compound | Type | Target | Potency (IC50/DC50/K_D) | Assay Type |
| This compound (AS1617612) | Small Molecule Inhibitor | STAT6 | 0.70 nM (IC50)[1][2] | Biochemical Assay |
| Th2 Differentiation | 0.28 nM (IC50)[1][2] | Cellular Assay (mouse spleen T cells) | ||
| STAT6 Luciferase Activity | 1.5 nM (IC50)[1] | Cellular Reporter Assay (FW4 cells) | ||
| REX-8756 | Small Molecule Inhibitor | pSTAT6 (IL-4 induced) | 0.72 nM (IC50)[3][4] | Cellular Assay (human PBMCs) |
| pSTAT6 (IL-13 induced) | 0.19 nM (IC50)[3][4] | Cellular Assay (human PBMCs) | ||
| STAT6 SH2 Domain | 0.04 nM (K_D)[3][4] | Biochemical Assay (SH2scan) | ||
| AS1810722 | Small Molecule Inhibitor | STAT6 | 1.9 nM (IC50)[5] | Biochemical Assay |
| AK-1690 | PROTAC Degrader | STAT6 Degradation | 1 nM (DC50)[5][6][7] | Cellular Assay (MV4;11 cells) |
| KT-621 | PROTAC Degrader | STAT6 Degradation | Picomolar potency | Cellular Assay (human TH2 cells) |
Table 2: Selectivity of STAT6 Inhibitors
| Compound | Selectivity Profile | Supporting Evidence |
| This compound (AS1617612) | Selective for STAT6-mediated Th2 differentiation. | Does not affect IFN-γ production or T-bet mRNA expression in T cells cultured with IL-12 (Th1 condition).[1][8] Does not suppress IgG2a levels in vivo, an indicator of Th1 response.[1] |
| REX-8756 | Highly selective for STAT6 over other STAT family members. | >1,000-fold selectivity for STAT6 over STAT1, STAT2, STAT3, STAT4, and STAT5 in both biochemical and cellular assays.[4] No off-target pSTAT1 or pSTAT3 inhibition observed in vivo in dog PBMCs.[9] |
| AK-1690 | Highly selective for STAT6 degradation. | Minimal effect on other STAT family members at concentrations up to 10 µM.[7][10] Proteomic analysis of over 6,000 proteins showed only three other proteins with substantially reduced levels.[11] |
| KT-621 | Exquisitely selective for STAT6 over other STAT proteins. | Stated to be highly selective in preclinical studies. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of STAT6 inhibitor specificity.
Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (K_D) of the test compound against a panel of purified STAT proteins and other kinases.
Protocol:
-
Protein and Compound Preparation:
-
Obtain purified, recombinant STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6 proteins.
-
Prepare a serial dilution of this compound and other test compounds in an appropriate buffer (e.g., DMSO).
-
-
Binding or Kinase Assay:
-
For binding assays (e.g., SH2scan), immobilize the SH2 domains of the STAT proteins and measure the binding affinity of the compounds.
-
For kinase assays, incubate the STAT protein with a suitable substrate (e.g., a peptide substrate) and ATP in the presence of the test compound.
-
-
Detection:
-
Use a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay, to measure the extent of binding or phosphorylation.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or K_D values.
-
Objective: To assess the ability of the inhibitor to block IL-4-induced STAT6 phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a responsive cell line (e.g., Daudi or ACHN cells) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-4 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Strip and re-probe the membrane with an antibody for total STAT6 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Objective: To evaluate the functional consequence of STAT6 inhibition on the differentiation of naive T cells into Th2 cells.
Protocol:
-
T Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
-
Th2 Differentiation Condition:
-
Add IL-4 to the culture medium to induce Th2 differentiation.
-
Concurrently, treat the cells with a range of concentrations of this compound or other inhibitors.
-
-
GATA-3 Expression Analysis (after 24-48 hours):
-
Quantitative PCR (qPCR): Isolate RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for GATA-3 and a housekeeping gene.
-
Intracellular Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-GATA-3 antibody and analyze by flow cytometry.
-
-
Cytokine Production Analysis (after 3-5 days):
-
Re-stimulate the differentiated T cells and measure the production of IL-4, IL-5, and IL-13 in the supernatant by ELISA.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of STAT6 with strong evidence of selectivity for the STAT6-mediated Th2 signaling pathway. It effectively inhibits Th2 differentiation at nanomolar concentrations without impacting Th1 responses.[1][8]
When compared to other emerging STAT6 inhibitors, such as REX-8756, and PROTAC degraders like AK-1690 and KT-621, this compound demonstrates comparable in vitro potency. The alternatives, particularly REX-8756 and AK-1690, have more extensive publicly available data demonstrating their high selectivity against other STAT family members.[4][7]
For researchers investigating the specific roles of STAT6 in Th2-mediated immunity and disease, this compound remains a valuable tool. However, for studies requiring the highest degree of confirmed selectivity against other STAT isoforms, newer compounds like REX-8756 may offer a more comprehensively characterized profile. The choice of inhibitor will ultimately depend on the specific experimental context and the level of selectivity required. The experimental protocols provided in this guide offer a robust framework for validating the specificity and efficacy of any chosen STAT6 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Recludix Pharma gives update on STAT6 program | BioWorld [bioworld.com]
- 4. recludixpharma.com [recludixpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recludixpharma.com [recludixpharma.com]
- 10. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Stat6 (Tyr641) (D8S9Y) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
YM-341619 vs. Broader Spectrum JAK Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT6 inhibitor YM-341619 against broader spectrum Janus kinase (JAK) inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes the distinct signaling pathways targeted by these compounds.
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key downstream component of the JAK-STAT signaling pathway.[1][2] In contrast, broader spectrum JAK inhibitors, such as Tofacitinib, Ruxolitinib, Baricitinib, Filgotinib, and Upadacitinib, directly target one or more of the four Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2). This fundamental difference in their mechanism of action leads to distinct biological effects and potential therapeutic applications. While this compound's effects are primarily linked to the IL-4/IL-13 signaling axis, broader spectrum JAK inhibitors impact a wider range of cytokine signaling pathways.[3][4]
Comparative Analysis of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its target, STAT6, and of several broader spectrum JAK inhibitors against the JAK kinase family. This quantitative data highlights the distinct selectivity profiles of these inhibitors.
Table 1: this compound Inhibitory Potency
| Target | IC50 (nM) | Assay Type |
| STAT6 | 0.70 | STAT6 activation assay[1][2] |
| IL-4-induced Th2 differentiation | 0.28 | Mouse spleen T cells[1][2] |
| IL-4-induced STAT6 luciferase activity | 1.5 | FW4 cells[1] |
Table 2: Broader Spectrum JAK Inhibitors - In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
Note: IC50 values can vary between different studies and assay conditions.
Signaling Pathways
The distinct mechanisms of this compound and broader spectrum JAK inhibitors are visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by a kinase reaction, which is indicative of kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compounds (this compound and broader spectrum JAK inhibitors).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
96-well white microplates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant JAK enzyme, substrate peptide, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (ELISA)
This assay measures the level of phosphorylated STAT proteins in cell lysates following cytokine stimulation.
Materials:
-
Human cell line expressing the target JAK-STAT pathway (e.g., A431 cells for STAT3).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., EGF for STAT3).
-
Test compounds.
-
Cell Lysis Buffer (e.g., containing protease and phosphatase inhibitors).
-
Phospho-STAT ELISA Kit (e.g., for pSTAT3 Tyr705).
-
96-well microplate reader.
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time.
-
Stimulate the cells with the appropriate cytokine (e.g., EGF for 20 minutes at 37°C).
-
Wash the cells with PBS and then lyse them with Cell Lysis Buffer.
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total STAT protein.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells and add a detection antibody specific for the phosphorylated STAT protein.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a TMB substrate solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine the effect of the compounds on STAT phosphorylation.
STAT6 Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT6.
Materials:
-
A cell line stably transfected with a STAT6-responsive luciferase reporter construct (e.g., HepG2 or Ba/F3 cells).[3][5]
-
Cell culture medium and supplements.
-
IL-4 for stimulation.[3]
-
Test compounds.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[3]
-
96-well white, clear-bottom microplate.
-
Luminometer.
Procedure:
-
Seed the STAT6 reporter cells into a 96-well plate.[3]
-
Treat the cells with serial dilutions of the test compounds.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.[5]
-
Incubate for 15-30 minutes at room temperature.[3]
-
Measure the luminescence using a luminometer.[3]
-
Calculate the percent inhibition of STAT6-mediated luciferase activity and determine the IC50 values.
Th2 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th2 cells.
Materials:
-
Isolated naive CD4+ T cells from human or mouse.
-
T cell culture medium (e.g., X-VIVO 15).
-
Plate-bound anti-CD3 antibody.
-
Soluble anti-CD28 antibody.
-
IL-4 (for Th2 differentiation).
-
Test compounds.
-
Flow cytometer.
-
Antibodies for flow cytometry (e.g., anti-IL-4, anti-IFN-γ).
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.[2]
-
Culture naive CD4+ T cells in the coated plate with anti-CD28 antibody, IL-4, and serial dilutions of the test compounds.
-
Culture the cells for a specified period (e.g., 13 days), refreshing the media every 3-4 days.[2][6]
-
Restimulate the cells with PMA and ionomycin for a few hours.[2]
-
Perform intracellular cytokine staining for IL-4 (a marker for Th2 cells) and IFN-γ (a marker for Th1 cells).
-
Analyze the percentage of IL-4 and IFN-γ producing cells by flow cytometry to determine the effect of the compound on Th2 differentiation.[2]
Conclusion
This compound and broader spectrum JAK inhibitors represent two distinct strategies for modulating the JAK-STAT signaling pathway. This compound offers a highly selective approach by targeting the downstream transcription factor STAT6, primarily impacting IL-4 and IL-13 signaling. This specificity may be advantageous in diseases where Th2-mediated inflammation is the primary driver. In contrast, broader spectrum JAK inhibitors provide a more extensive blockade of cytokine signaling by directly targeting the upstream JAK enzymes. The choice between these inhibitors will depend on the specific research question and the desired therapeutic outcome, balancing the need for broad immunosuppression with the potential for off-target effects. The experimental protocols provided herein offer a foundation for researchers to further investigate and compare these and other modulators of the JAK-STAT pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. abeomics.com [abeomics.com]
- 6. Human Th2 Cell Differentiation Kit (CDK002): R&D Systems [rndsystems.com]
Comparative Analysis of YM-341619: A Guide to STAT6 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Signal Transducer and Activator of Transcription 6 (STAT6) inhibitor, YM-341619, focusing on its cross-reactivity with other STAT proteins. The information presented is based on available experimental data to aid in the evaluation of its selectivity and potential applications in research and drug development.
Executive Summary
This compound is a potent and orally active inhibitor of STAT6 with a reported IC50 value of 0.70 nM.[1][2][3][4][5][6] Experimental evidence strongly suggests a high degree of selectivity for STAT6 over other STAT family members, particularly those involved in Th1 immune responses. While a complete quantitative selectivity panel across all STAT proteins is not publicly available, functional assays demonstrate that this compound effectively blocks IL-4-mediated Th2 cell differentiation without impeding IL-12-induced Th1 cell differentiation.[2][3][4] This indicates minimal cross-reactivity with STAT1 and STAT4, the key mediators of Th1 signaling.
Quantitative Analysis of this compound Activity
The following table summarizes the known inhibitory concentrations of this compound against STAT6 and its effects on cellular pathways.
| Target | Assay Type | IC50 (nM) | Cell Type/System | Reference |
| STAT6 Activation | Biochemical Assay | 0.70 | Not Specified | [1][2][3][4][5][6] |
| IL-4-induced Th2 Differentiation | Cellular Assay | 0.28 | Mouse Spleen T cells | [1][2][3][4] |
| IL-4-induced STAT6 Luciferase Activity | Cellular Reporter Assay | 1.5 | FW4 cells | [3][4] |
| STAT1/STAT4-mediated Pathways | ||||
| IL-12-induced Th1 Differentiation | Cellular Assay | No effect | Mouse Spleen T cells | [3][4] |
| IFN-γ Production | Cellular Assay | No effect | DNP-Ascaris-sensitized rat splenocytes | [3][4] |
| T-bet mRNA Expression | Cellular Assay | No effect | Mouse T cells | [3][4] |
Note: A comprehensive selectivity panel with IC50 values for this compound against STAT1, STAT2, STAT3, and STAT5 is not currently available in the public domain. The data strongly suggests high selectivity based on functional immunological assays.
Experimental Methodologies
Below are detailed protocols for key experimental assays typically used to assess STAT inhibitor specificity. While the exact protocol for this compound's initial characterization is not fully disclosed, these represent standard industry practices.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STAT6 Inhibition
This biochemical assay is a common method to determine the IC50 of an inhibitor against a specific STAT protein.
Principle: This assay measures the inhibition of the binding of a fluorescently-labeled phosphopeptide (derived from the STAT6 docking site on the IL-4 receptor) to the SH2 domain of STAT6.
Materials:
-
Recombinant human STAT6 protein
-
Fluorescently-labeled phosphopeptide probe (e.g., labeled with Terbium cryptate)
-
Acceptor fluorophore-labeled anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)
-
This compound and other test compounds
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the STAT6 protein.
-
Add the serially diluted this compound to the wells.
-
Incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently-labeled phosphopeptide probe and the acceptor-labeled antibody.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.
Cell-Based T-Helper Cell Differentiation Assay
This functional assay assesses the selective effect of an inhibitor on the differentiation of naive T cells into specific subsets (e.g., Th1 vs. Th2).
Materials:
-
Naive CD4+ T cells isolated from spleen
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Plate-bound anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-4 (for Th2 differentiation)
-
Recombinant murine IL-12 and anti-IL-4 antibody (for Th1 differentiation)
-
This compound
-
RNA isolation and real-time PCR reagents
-
Flow cytometry antibodies (e.g., anti-IFN-γ, anti-IL-4)
Procedure:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed naive CD4+ T cells in the wells.
-
For Th2 differentiation, add IL-4 and varying concentrations of this compound.
-
For Th1 differentiation, add IL-12, anti-IL-4 antibody, and varying concentrations of this compound.
-
Culture the cells for 3-5 days.
-
Analyze the differentiation by:
-
Intracellular cytokine staining: Restimulate the cells and stain for intracellular IFN-γ (Th1 marker) and IL-4 (Th2 marker) for flow cytometry analysis.
-
Quantitative PCR: Isolate RNA and measure the expression of key transcription factors, T-bet (Th1) and GATA3 (Th2).
-
-
Determine the effect of this compound on the percentage of Th1 and Th2 cells or the expression of key lineage-defining genes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STAT6 signaling pathway and a typical workflow for evaluating STAT inhibitor selectivity.
References
A Comparative Guide to the STAT6 Inhibitor YM-341619: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective STAT6 inhibitor, YM-341619, with a focus on its performance in key preclinical assays. Data is presented to allow for an objective assessment of its potency and efficacy alongside a comparable STAT6 inhibitor, AS1517499. This document is intended to serve as a resource for researchers investigating Th2-mediated inflammatory and allergic diseases.
Introduction to this compound
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are central to the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic diseases such as asthma and atopic dermatitis. By inhibiting the phosphorylation and subsequent activation of STAT6, this compound effectively blocks the downstream signaling cascade that leads to Th2 differentiation and the production of pro-inflammatory mediators.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound in comparison to another selective STAT6 inhibitor, AS1517499.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | STAT6 Activation | STAT6-dependent luciferase reporter gene expression | 0.70 | [1][2] |
| Th2 Differentiation | IL-4-induced Th2 differentiation in mouse spleen T cells | 0.28 | [1][2] | |
| AS1517499 | STAT6 Phosphorylation | STAT6 phosphorylation inhibition | 21 | [3][4][5] |
| Th2 Differentiation | IL-4-induced Th2 differentiation of mouse spleen T cells | 2.3 | [3][4] |
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in rodent models of allergic inflammation. The table below compares its effects with those reported for AS1517499.
| Compound | Animal Model | Administration and Dose | Key Findings | Reference |
| This compound | Antigen-sensitized mice | 0.3 mg/kg, oral | 71% inhibition of antigen-induced eosinophil infiltration into the lung. | [2] |
| AS1517499 | Ovalbumin-sensitized and challenged mice | 10 mg/kg, intraperitoneal | Almost complete inhibition of antigen-induced bronchial smooth muscle hyperresponsiveness and up-regulation of RhoA. | [3] |
Pharmacokinetic Profiles
| This compound | Mouse (1 mg/kg, i.v.) | Dog (0.5 mg/kg, i.v.) | Monkey (1 mg/kg, i.v.) | Reference |
| Cmax | 80 ng/mL | 29 ng/mL | 16 ng/mL | [2] |
| Tmax | 0.5 h | 1.2 h | 1.7 h | [2] |
| AUC(0-24h) | 462 ng·h/mL | 146 ng·h/mL | 517 ng·h/mL | [2] |
| t1/2 | 1.0 h | 0.7 h | 0.7 h | [2] |
| Vd | 3177 mL/kg | 3334 mL/kg | 1975 mL/kg | [2] |
| Bioavailability | 15% | 29% | 8% | [2] |
| AS1517499 | Mouse |
| Administration | Intraperitoneal injection at 10 mg/kg was used in efficacy studies. |
| Pharmacokinetic Parameters | Detailed pharmacokinetic data such as Cmax, Tmax, AUC, half-life, and bioavailability are not publicly available. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
References
- 1. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Benchmarking YM-341619 Against Historical STAT6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel STAT6 inhibitor, YM-341619, against historical STAT6 inhibitors, namely AS1517499 and Leflunomide. The content is supported by experimental data to offer a clear perspective on their relative performance.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines pivotal to the development of T-helper 2 (Th2) cell-mediated immune responses.[1][2] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it a significant therapeutic target.[1][2] STAT6 inhibitors block this pathway, offering a potential avenue for the treatment of these conditions.[2]
Comparative Analysis of STAT6 Inhibitors
This section details the performance of this compound in comparison to AS1517499 and Leflunomide, focusing on their inhibitory potency.
Data Presentation
The following table summarizes the key quantitative data for the three STAT6 inhibitors.
| Inhibitor | Target | IC50 Value | Key Findings |
| This compound | STAT6 Activation | 0.70 nM[3][4][5][6][7][8][9] | Potent and orally active inhibitor.[3][4][5][6][7][8][9] Also inhibits IL-4-induced Th2 differentiation with an IC50 of 0.28 nM.[3][4][5][7][8][9] |
| AS1517499 | STAT6 Inhibition/Phosphorylation | 21 nM[10][11][12][13] | A potent and brain-permeable STAT6 inhibitor.[10][12][13] It also inhibits IL-4-induced Th2 differentiation of mouse spleen T cells with an IC50 of 2.3 nM.[10][12] |
| Leflunomide | STAT6 Tyrosine Phosphorylation | ~100 µM | An immunosuppressive drug that blocks IL-4-induced tyrosine phosphorylation of JAK3 and STAT6.[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STAT6-Dependent Reporter Gene Assay (for this compound)
This assay quantifies the inhibitory effect of a compound on STAT6 transcriptional activity.
-
Cell Culture and Transfection: FW4 cells are cultured and stably transfected with a luciferase reporter plasmid containing a STAT6-responsive promoter element.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1-100 nM) for 30 minutes.[3][5]
-
Stimulation: The cells are then stimulated with IL-4 to activate the STAT6 signaling pathway.
-
Luciferase Assay: After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity compared to the IL-4-stimulated control.
STAT6 Phosphorylation Inhibition Assay (for AS1517499)
This Western blot-based assay determines the ability of an inhibitor to block the phosphorylation of STAT6.
-
Cell Culture and Treatment: Cultured human bronchial smooth muscle (BSM) cells are pre-incubated with AS1517499 (e.g., 100 nM) for 30 minutes.[10][11]
-
Stimulation: The cells are then stimulated with IL-13 (100 ng/mL) to induce STAT6 phosphorylation.[10][11]
-
Protein Extraction and Quantification: Whole-cell lysates are prepared, and the total protein concentration is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The band intensities are quantified, and the ratio of p-STAT6 to total STAT6 is calculated to determine the extent of inhibition.
Inhibition of STAT6 Tyrosine Phosphorylation (for Leflunomide)
This method assesses the impact of Leflunomide on the tyrosine phosphorylation of STAT6 in B cells.
-
Cell Culture and Stimulation: B cells are stimulated with lipopolysaccharide (LPS) for 24 hours in the presence of varying concentrations of Leflunomide.
-
IL-4 Treatment: The cells are then treated with IL-4 to induce STAT6 phosphorylation.
-
Immunoprecipitation: Cell lysates are prepared, and STAT6 is immunoprecipitated using an anti-STAT6 antibody.
-
Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a membrane. The membrane is then blotted with an anti-phosphotyrosine antibody.
-
Data Analysis: The intensity of the phosphorylated STAT6 band is measured to determine the dose-dependent inhibitory effect of Leflunomide, with the IC50 being the concentration that achieves 50% inhibition.[14]
Visualizations
The following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for assessing STAT6 inhibition.
Caption: IL-4/IL-13 mediated STAT6 signaling pathway.
Caption: Workflow for in vitro STAT6 inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
A Comparative Guide to YM-341619: In Vitro to In Vivo Correlation of a Potent STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-341619, a potent and orally active STAT6 inhibitor, with other relevant compounds. The focus is on the in vitro to in vivo correlation of its activity, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in the fields of immunology, allergy, and drug discovery.
Introduction to this compound and STAT6 Inhibition
This compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic diseases such as asthma and atopic dermatitis. By inhibiting STAT6, this compound effectively blocks the downstream signaling cascade that leads to Th2 differentiation, IgE production, and eosinophilic inflammation, making it a promising therapeutic candidate for allergic conditions.
In Vitro Activity: Potency and Selectivity
This compound demonstrates high potency in inhibiting STAT6 in various in vitro assays. The following table summarizes its activity and compares it with other known STAT6 inhibitors. It is important to note that the data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| This compound | STAT6 | Enzymatic Assay | 0.70 | - | [1] |
| Th2 Differentiation | IL-4 induced | 0.28 | Mouse Spleen T cells | [1] | |
| STAT6 Luciferase Reporter | IL-4 induced | 1.5 | FW4 cells | [1] | |
| AS1517499 | STAT6 Phosphorylation | Cell-free assay | 21 | - | |
| Th2 Differentiation | IL-4 induced | 2.3 | Mouse Spleen T cells | ||
| Ritlecitinib (PF-06651600) | JAK3 | Enzymatic Assay | 33.1 | - | [2][3] |
| TEC Kinase Family | Enzymatic Assay | 155 - 666 | - | [3] |
Note: Ritlecitinib is primarily a JAK3/TEC kinase inhibitor and does not directly inhibit STAT6, but it affects the upstream signaling that leads to STAT6 activation.
In Vivo Efficacy: Correlation with In Vitro Activity
The potent in vitro activity of this compound translates to significant efficacy in preclinical in vivo models of allergic inflammation. This section highlights the key in vivo findings and their correlation with the in vitro data.
Ovalbumin-Induced Airway Hyperresponsiveness in Rats
Oral administration of this compound has been shown to be effective in a rat model of ovalbumin-induced allergic asthma.
| Compound | Animal Model | Dosing (p.o.) | Key Findings | Reference |
| This compound | Ovalbumin-sensitized rats | 0.3 - 3 mg/kg | Dose-dependent suppression of airway hyperresponsiveness. | [4] |
| 0.003 - 3 mg/kg | Dose-dependent suppression of eosinophil accumulation in the lung. | [4] | ||
| DNP-Ascaris-sensitized rats | 0.003 - 0.03 mg/kg | Dose-dependent suppression of plasma IgE levels. | [1] | |
| AS1517499 | Ovalbumin-sensitized mice | 10 mg/kg (i.p.) | Ameliorated antigen-induced bronchial hypercontractility. | [5][6] |
The effective in vivo doses of this compound are in the low mg/kg range, which correlates well with its nanomolar potency observed in vitro. This suggests good oral bioavailability and pharmacokinetic properties.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental setups, the following diagrams are provided.
References
Comparative Analysis of YM-341619's Effect on Th1 vs. Th2 Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-341619's performance against an alternative, supported by experimental data. This compound is a potent and selective inhibitor of STAT6, a key transcription factor in the Th2 signaling pathway. This guide explores its differential effects on Th1 and Th2 immune cells.
Executive Summary
T helper (Th) cells are critical orchestrators of the adaptive immune response, with Th1 and Th2 subsets playing distinct roles. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are primarily involved in cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, which secrete cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, mediate humoral immunity and are key drivers of allergic inflammatory diseases. The differentiation of these two lineages is tightly regulated by specific signaling pathways and transcription factors. The IL-12/STAT4/T-bet axis is crucial for Th1 development, while the IL-4/STAT6/GATA-3 pathway governs Th2 differentiation.
This compound emerges as a highly selective inhibitor of STAT6, demonstrating a targeted approach to modulating the Th2 immune response. Experimental data reveals that this compound effectively suppresses Th2 cell differentiation and the production of its hallmark cytokines without impacting the Th1 cell lineage. This selectivity presents a significant advantage in therapeutic applications where a targeted immunosuppression of the Th2 response is desired without compromising Th1-mediated immunity.
In contrast, broader-acting immunomodulators, such as the Janus kinase (JAK) inhibitor Tofacitinib, affect the signaling pathways of multiple cytokines, thereby influencing both Th1 and Th2 cell differentiation and function. This guide provides a comparative analysis of this compound and Tofacitinib to highlight their distinct mechanisms and effects on the Th1/Th2 balance.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and a comparative agent, Tofacitinib, on key markers of Th1 and Th2 cell differentiation and function.
| Compound | Target | Th2 Cell Differentiation (IC50) | STAT6 Inhibition (IC50) |
| This compound | STAT6 | 0.28 nM | 0.70 nM |
Table 1: Inhibitory Activity of this compound. This table showcases the high potency of this compound in inhibiting Th2 cell differentiation and its direct molecular target, STAT6.
| This compound | Tofacitinib (JAK Inhibitor) | |
| Th2 Cytokines | ||
| IL-4 Production | Dose-dependent decrease | Potent inhibition |
| IL-5 Production | Dose-dependent decrease | Inhibition |
| IL-13 Production | Dose-dependent decrease | Inhibition |
| Th1 Cytokine | ||
| IFN-γ Production | No effect | Potent inhibition |
| Th2 Transcription Factor | ||
| GATA-3 mRNA Expression | Dose-dependent decrease | Inhibition |
| Th1 Transcription Factor | ||
| T-bet mRNA Expression | No effect | Potent inhibition |
Table 2: Comparative Effects of this compound and Tofacitinib on Th1 and Th2 Markers. This table provides a side-by-side comparison of the selectivity of this compound versus the broader activity of Tofacitinib on key Th1 and Th2 parameters. While this compound selectively targets the Th2 pathway, Tofacitinib inhibits both Th1 and Th2 responses.
Experimental Protocols
In Vitro T Helper Cell Differentiation
This protocol outlines the methodology for differentiating naive CD4+ T cells into Th1 and Th2 subsets in vitro, a crucial step for evaluating the effects of compounds like this compound.
1. Isolation of Naive CD4+ T Cells:
-
Isolate splenocytes from mice.
-
Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) by negative selection, depleting CD8+, CD11b+, CD11c+, CD19+, CD25+, CD44high, CD45R/B220+, CD49b+, and Ter-119+ cells.
2. T Cell Activation and Polarization:
-
Coat 24-well plates with anti-CD3ε antibody (e.g., clone 145-2C11) at a concentration of 2-5 µg/mL in sterile PBS overnight at 4°C.
-
Wash plates with sterile PBS to remove unbound antibody.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Add soluble anti-CD28 antibody (e.g., clone 37.51) at a concentration of 2 µg/mL.
-
For Th1 differentiation: Add recombinant mouse IL-12 (10 ng/mL) and anti-IL-4 neutralizing antibody (10 µg/mL).
-
For Th2 differentiation: Add recombinant mouse IL-4 (10-30 ng/mL) and anti-IFN-γ neutralizing antibody (10 µg/mL).
3. Compound Treatment:
-
Prepare stock solutions of this compound and/or other inhibitors (e.g., Tofacitinib) in a suitable solvent (e.g., DMSO).
-
Add the compounds at the desired final concentrations to the cell cultures at the time of activation and polarization. Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., <0.1%).
4. Cell Culture and Analysis:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 3-5 days.
-
After the culture period, harvest the cells for downstream analysis.
Analysis of T Helper Cell Differentiation
1. Intracellular Cytokine Staining and Flow Cytometry:
-
Restimulate the differentiated T cells for 4-6 hours with a phorbol 12-myristate 13-acetate (PMA) and ionomycin cocktail in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines using fluorescently labeled antibodies against IFN-γ (for Th1) and IL-4 (for Th2).
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.
2. Quantitative Real-Time PCR (qRT-PCR) for Transcription Factors:
-
Isolate total RNA from the differentiated T cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for T-bet (Th1 marker), GATA-3 (Th2 marker), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression levels to assess the differentiation status.
Visualizations
Signaling Pathways
Caption: Th1 and Th2 Differentiation Pathways and Inhibitor Targets.
Experimental Workflow
A Comprehensive Profile of the Potent STAT6 Inhibitor YM-341619 (AS1617612)
An important clarification for the research community: YM-341619 and AS1617612 are designations for the same chemical entity. This guide provides a detailed analysis of this potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key signaling molecule in the Th2 inflammatory pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting STAT6 in allergic diseases.
Mechanism of Action and Therapeutic Rationale
This compound (also known as AS1617612) is a selective inhibitor of STAT6.[1][2][3] STAT6 is a crucial transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are central to the development of T helper 2 (Th2) cell-mediated immune responses. These responses are hallmarks of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. By inhibiting the activation of STAT6, this compound effectively blocks the downstream signaling events that lead to Th2 cell differentiation, IgE production, and eosinophil-driven inflammation.[1][2][3]
Performance Data
The following tables summarize the in vitro and in vivo performance of this compound (AS1617612) based on available preclinical data.
In Vitro Potency and Selectivity
| Assay | Description | Result (IC50) | Reference |
| STAT6 Inhibition | Inhibition of STAT6 activation | 0.70 nM | [1][2][3] |
| Th2 Differentiation | Inhibition of IL-4 induced Th2 differentiation in mouse spleen T cells | 0.28 nM | [1][2][3] |
| STAT6 Luciferase Reporter Gene Activity | Inhibition of IL-4-induced STAT6-dependent gene expression in FW4 cells | 1.5 nM | [1][2] |
In Vivo Efficacy in Allergic Models
| Animal Model | Key Parameters | Dosing | Key Findings | Reference |
| DNP-Ascaris-sensitized rats | Plasma IgE levels | 0.003-0.03 mg/kg (oral) | Dose-dependent suppression of IgE production (ED50 = 0.026 mg/kg). No effect on IgG2a levels. | [1] |
| Ovalbumin-sensitized rats | Eosinophil accumulation in the lung | 0.003-3 mg/kg (oral) | Dose-dependent suppression of eosinophilia. | |
| Ovalbumin-sensitized rats | Airway hyperresponsiveness | 0.3-3 mg/kg (oral) | Dose-dependent suppression of airway hyperresponsiveness. | |
| Antigen-challenged mice | Eosinophil infiltration in the lung | 0.3 mg/kg (oral) | 71% inhibition of eosinophil infiltration compared to control. | [3] |
Pharmacokinetic Profile
| Species | Administration | Dose | Cmax | Tmax | t1/2 | Bioavailability (F%) | Reference |
| Mice | Intravenous (i.v.) | 1 mg/kg | 80 ng/mL | 0.5 h | 1.0 h | - | [3] |
| Mice | Oral (p.o.) | 1 mg/kg | - | - | - | 15% | [3] |
| Dogs | Intravenous (i.v.) | 0.5 mg/kg | 29 ng/mL | 1.2 h | 0.7 h | - | [3] |
| Dogs | Oral (p.o.) | - | - | - | - | 29% | [3] |
| Monkeys | Intravenous (i.v.) | 1 mg/kg | 16 ng/mL | 1.7 h | 0.7 h | - | [3] |
| Monkeys | Oral (p.o.) | - | - | - | - | 8% | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating STAT6 inhibitors.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and subsequent Th2 gene transcription. This compound inhibits STAT6 phosphorylation.
Caption: A generalized workflow for the preclinical evaluation of a STAT6 inhibitor, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
STAT6 Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on STAT6-mediated gene transcription.
-
Cell Culture: HEK293 cells stably transfected with a STAT6-responsive luciferase reporter construct are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes.
-
Stimulation: Recombinant IL-4 is added to the wells to stimulate the STAT6 pathway, and the plates are incubated for 6-16 hours.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of STAT6-mediated gene transcription, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th2 effector cells.
-
Isolation of Naive CD4+ T Cells: Spleens are harvested from mice, and naive CD4+ T cells are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Differentiation: The isolated naive T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. The culture medium is supplemented with IL-4 to promote Th2 differentiation, and anti-IFN-γ antibody to block Th1 differentiation.
-
Compound Treatment: this compound at various concentrations is added to the culture medium at the beginning of the differentiation process.
-
Cell Culture: The cells are cultured for 4-5 days to allow for differentiation.
-
Analysis of Th2 Cytokine Production: After the differentiation period, the cells are restimulated, and the levels of the hallmark Th2 cytokine, IL-4, in the culture supernatant are measured by ELISA. The expression of the master Th2 transcription factor, GATA-3, can be assessed by RT-PCR or intracellular flow cytometry.
Ovalbumin-Induced Asthma Model in Rats
This in vivo model is used to evaluate the efficacy of a compound in a setting that mimics key features of allergic asthma.
-
Sensitization: Rats are sensitized to the allergen ovalbumin (OVA) by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., days 1, 8, and 15) to establish a robust allergic phenotype.
-
Challenge: After the sensitization period, the rats are challenged with aerosolized OVA to induce an asthmatic response in the lungs. This challenge is often repeated over several days.
-
Compound Administration: this compound is administered to the rats, typically via oral gavage, at various doses before and/or during the challenge phase.
-
Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts in the BAL fluid are determined to quantify the extent of inflammatory cell infiltration, particularly eosinophils.
-
Measurement of Airway Hyperresponsiveness: Airway hyperresponsiveness, a key feature of asthma, can be assessed by measuring the changes in lung function in response to a bronchoconstrictor agent like methacholine.
-
Histological Analysis: Lung tissues can be collected for histological examination to assess for signs of inflammation, mucus production, and airway remodeling.
-
Measurement of IgE: Blood samples are collected to measure the levels of OVA-specific IgE.
References
A Comparative Analysis of YM-341619 Against Industry-Standard Biologics for Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational STAT6 inhibitor, YM-341619, with established industry-standard biologics for the treatment of allergic asthma. The objective is to assess the therapeutic potential of this compound by juxtaposing its preclinical performance data with that of currently approved therapies, namely omalizumab, mepolizumab, and dupilumab.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4/IL-13 signaling pathway that drives Th2-mediated inflammation characteristic of allergic asthma.[1] Preclinical data demonstrate its high potency in inhibiting STAT6 activation and Th2 cell differentiation.[1][2] In animal models of allergic asthma, this compound has been shown to significantly reduce eosinophil infiltration in the lungs, a critical hallmark of the disease.[1][3]
The current industry standards for moderate-to-severe allergic asthma are dominated by monoclonal antibodies that target specific components of the allergic cascade. Omalizumab targets IgE, mepolizumab targets IL-5, and dupilumab targets the IL-4 receptor alpha subunit, thereby blocking both IL-4 and IL-13 signaling. These biologics have proven clinical efficacy in reducing asthma exacerbations and improving lung function. This guide will delve into the available data to provide a comparative perspective on the potential of this compound.
Data Presentation: Preclinical Efficacy
The following tables summarize the available quantitative preclinical data for this compound and comparable data for the industry-standard biologics. It is important to note that direct comparisons should be made with caution due to variations in experimental models and methodologies.
Table 1: In Vitro Potency
| Compound/Biologic | Target | Assay | IC50 | Citation(s) |
| This compound | STAT6 Activation | STAT6 luciferase gene activity in FW4 cells | 1.5 nM | [2] |
| This compound | Th2 Differentiation | IL-4 induced differentiation of mouse spleen T cells | 0.28 nM | [1][2] |
| Dupilumab | IL-4/IL-13 Signaling | Various (blocks receptor) | Not typically measured by IC50 |
Note: As biologics, the potency of dupilumab, omalizumab, and mepolizumab are generally not characterized by IC50 values in the same manner as small molecules. Their efficacy is demonstrated through binding affinities and functional assays.
Table 2: In Vivo Efficacy in Animal Models of Allergic Asthma
| Compound/Biologic | Animal Model | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | Antigen-challenged mice | Inhibition of eosinophil infiltration into the lung | 71% reduction (at 0.3 mg/kg, p.o.) | [1] |
| Mepolizumab | Ascaris suum-sensitive cynomolgus monkeys | Reduction of bronchoalveolar lavage eosinophils | 80-100% decrease (at >5 mg/kg, monthly) | [4][5] |
| Omalizumab | Various clinical studies | Reduction of peripheral blood eosinophils in patients | Significant reduction from baseline | [6] |
| Dupilumab | Mouse models of allergic airway inflammation | Reduction of airway eosinophilia | Data suggests efficacy | [7][8] |
Note: The animal models and endpoints for the biologics are not identical to those reported for this compound, which presents a limitation for direct comparison. However, the data collectively point to the potent anti-inflammatory effects of all these agents on eosinophilic inflammation.
Experimental Protocols
Key Experiment for this compound: Inhibition of Antigen-Induced Eosinophil Infiltration in Mice
Objective: To evaluate the in vivo efficacy of orally administered this compound in a mouse model of allergic asthma.
Methodology:
-
Sensitization: Mice are sensitized to an antigen, such as ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in alum.
-
Challenge: Following the sensitization period, mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.
-
Treatment: this compound is administered orally at a specified dose (e.g., 0.3 mg/kg) prior to the antigen challenge.[1]
-
Assessment: At a predetermined time point after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
Eosinophil Quantification: The number of eosinophils in the BAL fluid is quantified using differential cell counting methods (e.g., staining with May-Grünwald-Giemsa and microscopic examination).
-
Data Analysis: The percentage inhibition of eosinophil infiltration is calculated by comparing the eosinophil counts in the this compound-treated group to a vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the IL-4/IL-13 signaling pathway.
Experimental Workflow for Assessing In Vivo Efficacy
Caption: Workflow for evaluating this compound's in vivo efficacy.
Logical Relationship of Therapeutic Potential
Caption: Therapeutic targets of this compound and industry standards in allergic asthma.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical efficacy and safety of mepolizumab (SB-240563), a humanized monoclonal antibody to IL-5, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of omalizumab on peripheral blood eosinophilia in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of YM-341619: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of YM-341619, a potent STAT6 inhibitor. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling during the disposal process. The primary hazards, as identified in its Safety Data Sheet (SDS), are outlined below.[1]
Hazard Identification and Precautionary Measures
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1] | ||
| H319: Causes serious eye irritation | Eye irritation, Category 2A | P280: Wear eye protection/ face protection.[1] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P337 + P313: If eye irritation persists: Get medical advice/ attention.[1] |
This data is derived from the official Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of in general waste or poured down the drain.[2] The following protocol outlines the necessary steps for its safe collection and disposal.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Container Selection and Labeling:
-
Use a designated hazardous waste container that is made of a compatible material and has a tightly fitting lid.[3]
-
The container must be clearly labeled as "Hazardous Waste" and should list all contents, including this compound and any solvents.
3. Collection of Waste:
-
Solid Waste: Unused or expired solid this compound should be transferred directly into the designated hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be carefully poured into the designated liquid hazardous waste container. Do not mix with incompatible waste streams.[2][3] As a general rule, halogenated and non-halogenated solvent wastes should be kept separate.[3]
-
Contaminated Labware: Any materials, such as pipette tips, centrifuge tubes, gloves, or absorbent paper, that are contaminated with this compound must also be disposed of in the solid hazardous waste container.[2]
4. Storage of Waste:
-
Always keep the hazardous waste container securely closed, except when adding waste.[2][3]
-
Store the container in a designated and secure waste accumulation area within the laboratory.
-
The container should be placed in secondary containment to prevent spills.[2]
5. Final Disposal:
-
The final disposal of the waste container must be handled by a licensed and approved hazardous waste disposal company.[1]
-
Follow your institution's procedures for arranging a chemical waste pickup. Do not attempt to dispose of this material through standard municipal waste or sewer systems.[2][4]
Logical Framework for Chemical Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be categorized and stored according to its properties and any solvents used.
Caption: Segregation of this compound waste streams for disposal.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
